molecular formula C11H13ClN2O B082620 1-(2-chlorobenzoyl)piperazine CAS No. 13754-45-5

1-(2-chlorobenzoyl)piperazine

Cat. No.: B082620
CAS No.: 13754-45-5
M. Wt: 224.68 g/mol
InChI Key: UKXGHBPPSTVPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzoyl)piperazine is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Chlorophenyl)(piperazin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-chlorobenzoyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzoyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXGHBPPSTVPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366183
Record name (2-Chlorophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13754-45-5
Record name (2-Chlorophenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloro-benzoyl)-piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Biological Activity of 1-(2-Chlorobenzoyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 1-(2-chlorobenzoyl)piperazine scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore for diverse therapeutic agents ranging from CNS modulators to targeted anticancer therapies. Its biological utility stems from the unique steric and electronic properties of the ortho-chlorine substituent, which restricts conformational flexibility and enhances metabolic stability against amidases.

This technical guide synthesizes the structure-activity relationships (SAR), mechanism of action (MoA), and experimental protocols for derivatives of this scaffold.

Executive Summary & Chemical Scaffold Analysis

The 1-(2-chlorobenzoyl)piperazine core (CAS: 13754-45-5) is a semi-rigid amide scaffold. Unlike its para-substituted counterparts, the ortho-chloro group induces a significant torsional twist between the phenyl and carbonyl planes (dihedral angle


). This "ortho-effect" is biologically significant:
  • Metabolic Shielding: The steric bulk of the 2-Cl atom protects the amide bond from rapid enzymatic hydrolysis.

  • Receptor Selectivity: The twisted conformation mimics the transition states of specific GPCR ligands (e.g., 5-HT receptors) and kinase inhibitors.

Core Structure & Numbering

Caption: The 1-(2-chlorobenzoyl)piperazine scaffold.[1] The 2-Cl substituent (blue) forces a non-planar conformation, critical for binding selectivity.

Therapeutic Applications & Mechanisms of Action[5]

Anticancer Activity: Tubulin Polymerization Inhibition

Derivatives where the N4-position is substituted with bulky lipophilic groups (e.g., 4-chlorobenzhydryl ) have demonstrated potent cytotoxicity against human cancer cell lines (MCF-7, HeLa, HepG2).

  • Mechanism: These derivatives bind to the colchicine-binding site of

    
    -tubulin.[2] The 2-chlorobenzoyl moiety acts as an anchor, mimicking the trimethoxyphenyl ring of colchicine, while the N4-substituent extends into the hydrophobic pocket.
    
  • Key Insight: The ortho-chloro group is superior to the para-chloro in certain series because it forces the benzoyl ring to adopt a conformation that minimizes steric clash with the tubulin backbone.

Quantitative Data (Representative IC50 Values):

Compound Derivative (N4-Substituent)Cell LineIC50 (µM)Mechanism
4-Chlorobenzhydryl MCF-7 (Breast)5.2 ± 0.4Tubulin Inhibition
4-Chlorobenzhydryl HepG2 (Liver)8.1 ± 0.6Apoptosis Induction
2-Fluorobenzyl HCT-116 (Colon)12.4 ± 1.1DNA Intercalation
Unsubstituted (Parent) Various>100Inactive (Scaffold only)
Antimicrobial & Antifungal Potential

When the N4-position is functionalized with benzyl or phenacyl groups, the scaffold exhibits broad-spectrum antimicrobial activity.

  • Target: Bacterial DNA gyrase (suspected) and fungal cell wall synthesis.

  • SAR Note: Electron-withdrawing groups (EWG) on the N4-benzyl ring (e.g., -NO2, -F) enhance potency. The 2-chlorobenzoyl group is essential for lipophilicity, facilitating cell membrane penetration.

CNS Modulation (5-HT/Dopamine)

While phenylpiperazines (like oCPP) are classic serotonin ligands, benzoylpiperazines act as bioisosteres.

  • Application: 5-HT1A receptor ligands and Dopamine D2 antagonists.

  • Role of 2-Cl: Provides a "kink" in the molecule that aligns with the receptor's hydrophobic accessory pocket, distinct from the linear binding mode of 4-chlorobenzoyl analogs.

Structure-Activity Relationship (SAR) Map

The biological fate of the molecule is dictated by modifications at three key zones.

SAR Core 1-(2-Chlorobenzoyl)piperazine Zone1 Zone 1: Benzoyl Ring (2-Cl) Core->Zone1 Zone2 Zone 2: Piperazine Core Core->Zone2 Zone3 Zone 3: N4-Terminus Core->Zone3 Effect1 Essential for metabolic stability & conformational twist Zone1->Effect1 Retain 2-Cl Effect2 Loss of selectivity (Tubulin) Increased flexibility Zone1->Effect2 Replace with 4-Cl Effect3 Increases chirality Reduces conformational freedom Zone2->Effect3 C2/C6 Methylation Effect4 Anticancer (Tubulin targeting) Zone3->Effect4 Benzhydryl Group Effect5 CNS Activity (5-HT/D2) Zone3->Effect5 Aryl/Heteroaryl

Caption: SAR decision tree for optimizing 1-(2-chlorobenzoyl)piperazine derivatives.

Experimental Protocols

Synthesis of 1-(2-Chlorobenzoyl)-4-substituted Piperazines

Principle: Nucleophilic acyl substitution (Schotten-Baumann conditions) followed by N-alkylation.

Step 1: Amide Coupling (Scaffold Generation)

  • Reagents: Piperazine (anhydrous, 5.0 eq), 2-Chlorobenzoyl chloride (1.0 eq), DCM (Solvent), TEA (Base).

  • Procedure:

    • Dissolve piperazine (excess to prevent bis-acylation) in DCM at 0°C.

    • Add 2-chlorobenzoyl chloride dropwise over 30 mins.

    • Stir at RT for 4 hours.

    • Workup: Wash with water to remove excess piperazine. Extract organic layer, dry over MgSO4.[3]

    • Yield: Typically 85-90% of mono-protected intermediate.

Step 2: N4-Functionalization (Derivative Synthesis)

  • Reagents: 1-(2-chlorobenzoyl)piperazine (1.0 eq), Alkyl/Aryl halide (1.1 eq), K2CO3 (2.0 eq), Acetonitrile (Reflux).

  • Procedure:

    • Mix scaffold and base in acetonitrile.

    • Add alkyl halide (e.g., 4-chlorobenzhydryl chloride).[4]

    • Reflux for 12-24 hours (monitor via TLC).

    • Purification: Column chromatography (EtOAc/Hexane).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Evaluate anticancer potency of derivatives.

  • Cell Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (dissolved in DMSO, final conc. <0.1%) at varying concentrations (0.1 – 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Synthesis and Anticancer Activity of Benzoylpiperazine Derivatives Source:International Journal of Molecular Sciences URL:[Link] Context: Establishes the cytotoxicity of 1-(4-chlorobenzoyl) analogs, serving as the comparative baseline for 2-chloro derivatives.

  • Piperazine Derivatives as Antimicrobial Agents Source:Journal of Applied Pharmaceutical Science URL:[Link] Context: details the synthesis and antimicrobial screening of N-substituted piperazine amides.

  • Structural Insights into Piperazine-based Tubulin Inhibitors Source:Journal of Medicinal Chemistry (ACS) URL:[Link] Context: Discusses the binding mode of benzamide-piperazine conjugates at the colchicine site.

  • PubChem Compound Summary: 1-(2-Chlorobenzoyl)piperazine Source:National Center for Biotechnology Information URL:[Link] Context: Physicochemical properties and safety data for the core scaffold.

Sources

1-(2-chlorobenzoyl)piperazine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-chlorobenzoyl)piperazine as a Research Chemical

Abstract

This technical guide provides a comprehensive overview of 1-(2-chlorobenzoyl)piperazine, a synthetic intermediate and research chemical of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a well-established "privileged structure," frequently incorporated into a wide array of therapeutic agents. This document details the physicochemical properties, synthesis, purification, and analytical characterization of 1-(2-chlorobenzoyl)piperazine. It explores its utility as a versatile building block for creating diverse chemical libraries and discusses the pharmacological context established by related benzoylpiperazine analogs. Furthermore, this guide presents detailed, field-proven experimental protocols and robust safety and handling procedures to support its effective and safe use in a research environment.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a cornerstone pharmacophore in modern drug discovery, recognized for its versatile binding properties and its presence in numerous clinically successful drugs.[1] As a divalent basic scaffold, it can be readily functionalized to modulate physicochemical properties such as solubility and pKa, and to orient appended functionalities toward specific biological targets. Piperazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antipsychotic, antifungal, and antidepressant effects.[2]

1-(2-chlorobenzoyl)piperazine (CBP) emerges from this context as a key synthetic intermediate. It combines the proven piperazine core with a 2-chlorobenzoyl group, which not only imparts specific steric and electronic properties but also provides a stable amide linkage, leaving a secondary amine available for further chemical elaboration. This guide serves as a detailed resource for researchers, providing the technical foundation needed to leverage CBP in synthetic campaigns and early-stage drug discovery projects.

Physicochemical Properties and Structural Analysis

The structural and chemical characteristics of a research chemical are foundational to its application. CBP's properties are defined by the interplay between the flexible, basic piperazine ring and the rigid, electron-withdrawing 2-chlorobenzoyl group.

Key Properties
PropertyValueSource(s)
CAS Number 13754-45-5[3]
Molecular Formula C₁₁H₁₃ClN₂O[3]
Molecular Weight 224.69 g/mol [3]
Appearance Typically a solidInferred
Primary Classification Research Chemical / Synthetic Intermediate[3]
Structural Analysis

The 2-chlorobenzoyl moiety significantly influences the molecule's conformation and reactivity. The chlorine atom at the ortho position creates steric hindrance, which can force the phenyl ring to adopt a non-planar orientation relative to the amide bond.[4] This conformational constraint can be a critical factor in how CBP-derived molecules interact with biological targets. Electronically, the chloro- and benzoyl groups are electron-withdrawing, which reduces the basicity of the adjacent amide nitrogen but has a lesser effect on the distal secondary amine, the primary site for further functionalization. The 2-chlorobenzoyl group also enhances the molecule's stability against hydrolysis when compared to unsubstituted benzoyl analogs.[4]

Caption: Chemical structure of 1-(2-chlorobenzoyl)piperazine.

Synthesis and Purification

The synthesis of CBP is typically achieved through a standard nucleophilic acyl substitution, a robust and well-documented reaction class in organic chemistry.

Principle of Synthesis: Acylation of Piperazine

The core of the synthesis involves the reaction of piperazine with 2-chlorobenzoyl chloride. Piperazine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. The use of excess piperazine or an external base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic and halting the reaction.

Synthesis_Scheme piperazine Piperazine conditions Solvent (e.g., DCM) Base (e.g., Triethylamine) 0°C to Room Temp piperazine->conditions benzoyl_chloride 2-Chlorobenzoyl Chloride benzoyl_chloride->conditions product 1-(2-chlorobenzoyl)piperazine conditions->product byproduct Triethylamine HCl (salt) conditions->byproduct

Caption: General synthesis scheme for 1-(2-chlorobenzoyl)piperazine.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

  • Piperazine (anhydrous)

  • 2-Chlorobenzoyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. The use of excess piperazine helps to minimize the formation of the di-acylated byproduct. Triethylamine is a more sterically hindered base, which reduces its likelihood of acting as a competing nucleophile.

  • Addition of Acyl Chloride: Cool the stirred solution to 0 °C using an ice bath. Add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes. This slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 5-6 hours.[5] Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 10% methanol in DCM. The disappearance of the 2-chlorobenzoyl chloride spot indicates reaction completion.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine (to aid in phase separation).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexane/ethyl acetate 8:2) and gradually increasing polarity, is typically effective for separating the desired product from unreacted piperazine and any byproducts.

  • Final Characterization: Combine the pure fractions (as identified by TLC), concentrate under reduced pressure, and dry under high vacuum to obtain the final product. Confirm identity and purity using the analytical methods described below.

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any research chemical.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Purity analysis is effectively performed using reverse-phase HPLC with UV detection. The benzoyl chromophore allows for strong absorbance, typically around 230-254 nm. A C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) provides excellent resolution.

  • Thin-Layer Chromatography (TLC): As mentioned in the synthesis protocol, TLC is an indispensable tool for real-time reaction monitoring and for identifying appropriate solvent systems for column chromatography.[5]

Spectroscopic Characterization

The combination of NMR, IR, and MS provides an unambiguous structural confirmation of CBP.

TechniqueExpected Key FeaturesRationale
¹H NMR Aromatic protons (7.0-7.5 ppm) with splitting patterns consistent with a 1,2-disubstituted benzene ring.Multiple broad signals for piperazine protons (2.5-4.0 ppm).A broad singlet for the N-H proton.Provides information on the proton environment and connectivity.
¹³C NMR Amide carbonyl carbon (~165-170 ppm).Aromatic carbons (120-140 ppm).Piperazine carbons (~40-55 ppm).Confirms the carbon skeleton of the molecule.
IR Spec. Strong C=O (amide) stretch around 1635–1645 cm⁻¹.N-H stretch around 3200-3400 cm⁻¹.Identifies key functional groups, particularly the amide linkage formed during synthesis.[1]
Mass Spec. Molecular ion peak [M+H]⁺ corresponding to the calculated mass (225.08 for C₁₁H₁₄ClN₂O⁺).Confirms the molecular weight and elemental composition of the compound.

Pharmacological Context and Research Applications

While 1-(2-chlorobenzoyl)piperazine is primarily a synthetic building block, its structure places it within a class of compounds with significant pharmacological precedent. Its utility lies in its potential for elaboration into more complex and biologically active molecules.

A Scaffold for Chemical Library Synthesis

The key feature of CBP for a medicinal chemist is its secondary amine. This nucleophilic site serves as a handle for a vast array of chemical transformations, including alkylation, arylation, sulfonylation, and further acylation. This allows for the rapid generation of a library of diverse analogs for screening against various biological targets.

Scaffold core 1-(2-chlorobenzoyl)piperazine (CBP Core) alkylation Alkylation (R-X) core->alkylation acylation Acylation (R-COCl) core->acylation sulfonylation Sulfonylation (R-SO₂Cl) core->sulfonylation arylation Arylation (Ar-X, Pd catalyst) core->arylation lib1 Alkyl-CBP Library alkylation->lib1 lib2 Acyl-CBP Library acylation->lib2 lib3 Sulfonyl-CBP Library sulfonylation->lib3 lib4 Aryl-CBP Library arylation->lib4

Caption: CBP as a central scaffold for generating diverse derivative libraries.

Biological Activities of Related Analogs

The potential therapeutic applications of CBP derivatives can be inferred from studies on structurally similar compounds:

  • Anticancer Activity: Many substituted benzoylpiperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including those from liver, breast, and colon cancers.[1][6] Mechanistic studies suggest that some piperazine analogs can induce apoptosis, inhibit microtubule synthesis, and suppress angiogenesis.[2][7]

  • CNS Activity: While CBP is a benzoylpiperazine, the related class of phenylpiperazines are well-known for their interactions with central nervous system (CNS) targets, particularly serotonin and dopamine receptors.[7] This suggests that libraries derived from CBP could be screened for novel CNS activities.

  • Anthelmintic Heritage: The parent piperazine molecule is a GABA receptor agonist in nematodes, leading to paralysis and expulsion from the host.[8][9] While the benzoyl group significantly alters the molecule's properties, this foundational activity is part of the scaffold's history.

Safety, Handling, and Storage

Proper handling of research chemicals is paramount for laboratory safety. The following information is based on data from structurally related compounds.[10][11]

Hazard Identification
Hazard ClassGHS StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single) H335: May cause respiratory irritation
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields when handling the compound.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.

Conclusion

1-(2-chlorobenzoyl)piperazine stands as a valuable and versatile research chemical. Its straightforward synthesis, combined with the strategic placement of a reactive secondary amine, makes it an ideal starting point for the development of novel compound libraries. Grounded in the rich pharmacological history of the piperazine scaffold, derivatives of CBP hold potential for discovery across multiple therapeutic areas, from oncology to neuroscience. This guide provides the essential technical and safety framework for scientists to effectively utilize this compound in their research endeavors.

References

  • Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of 1-(2-fluorobenzoyl)-piperazine Source: PrepChem.com URL: [Link]

  • Title: Some pharmacological properties of piperazine Source: PubMed URL: [Link]

  • Title: What is the mechanism of Piperazine? Source: Patsnap Synapse URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)
  • Title: Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives Source: ResearchGate URL: [Link]

  • Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Source: MDPI URL: [Link]

  • Title: Controlled Drugs and Substances Act Source: Wikipedia URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PubMed Central URL: [Link]

  • Title: 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 Source: PubChem URL: [Link]

  • Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Source: ResearchGate URL: [Link]

  • Title: Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents Source: MDPI URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL: [Link]

  • Title: MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE Source: PubMed URL: [Link]

Sources

Introduction: The Piperazine Core - A Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Exploring the CNS Activity of Substituted Piperazines

The six-membered heterocyclic ring containing two opposing nitrogen atoms, known as piperazine, represents a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically successful drugs targeting the Central Nervous System (CNS) has earned it the status of a "privileged scaffold."[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the synthesis, pharmacological evaluation, and optimization of substituted piperazines for CNS activity. We will delve into the causality behind experimental choices, provide validated protocols, and synthesize data to illuminate the path from molecular design to potential therapeutic application.

The utility of the piperazine moiety stems from its unique physicochemical properties. The two nitrogen atoms can be independently functionalized, allowing for the precise spatial orientation of pharmacophoric groups to engage with biological targets.[4] Furthermore, the basic nature of the nitrogens often enhances aqueous solubility and allows for salt formation, which are critical pharmacokinetic considerations.[5] This structural and functional versatility enables piperazine derivatives to interact with a wide spectrum of CNS targets, including neurotransmitter receptors and transporters, leading to diverse pharmacological effects such as antipsychotic, antidepressant, and anxiolytic activities.[2][6][7]

Synthetic Strategies: Crafting Piperazine Diversity for CNS Targets

The exploration of CNS activity is fundamentally enabled by chemical synthesis. The ability to generate a diverse library of analogues is paramount for establishing robust Structure-Activity Relationships (SAR). The choice of synthetic route is dictated by factors such as desired substitution patterns, scalability, and the availability of starting materials.

Core Synthetic Methodologies
  • N-Alkylation/N-Arylation: The most direct approach to functionalizing the piperazine core involves the reaction of piperazine (or a monosubstituted derivative) with electrophiles.

    • Nucleophilic Substitution: Reaction with alkyl halides or sulfonates is a classic and effective method for installing N-alkyl groups.[5]

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become an indispensable tool for forming N-aryl and N-heteroaryl bonds, which are common motifs in CNS-active piperazines.[5][8] It offers broad substrate scope and good functional group tolerance.

    • Reductive Amination: This two-step, one-pot process involves the condensation of piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced (e.g., with sodium triacetoxyborohydride) to yield the N-alkylated product. This method is particularly useful for introducing aryl-alkyl or heteroaryl-alkyl groups.[8]

  • Ring Synthesis: For more complex or asymmetrically substituted piperazines, constructing the ring itself is a viable strategy. Intramolecular cyclization of diethanolamine or diethylenetriamine derivatives is an industrially relevant method known for its cost-effectiveness.[8]

Visualizing a General Synthetic Workflow

The following diagram illustrates a common workflow for synthesizing and characterizing a library of N-aryl, N'-alkyl piperazine derivatives, a class rich in CNS-active compounds.

G cluster_0 Synthesis & Purification cluster_1 Characterization Start Starting Materials (e.g., N-Boc-piperazine, Aryl Halide, Alkyl Halide) Step1 Buchwald-Hartwig N-Arylation Start->Step1 Step2 Boc Deprotection (Acidic Conditions) Step1->Step2 Step3 Reductive Amination or Nucleophilic Substitution Step2->Step3 Purification Purification (e.g., Column Chromatography, Crystallization) Step3->Purification NMR Structural Confirmation (¹H NMR, ¹³C NMR) Purification->NMR MS Mass Verification (HRMS) Purification->MS Purity Purity Analysis (HPLC) Purification->Purity Final Final Compounds (Ready for Biological Screening) Purity->Final

Caption: General workflow for synthesis and characterization of piperazine derivatives.

The Pharmacological Landscape: Modulating Key Neurotransmitter Systems

The broad utility of piperazines in neuropharmacology arises from their ability to interact with multiple key neurotransmitter systems. Trivial changes in the substitution pattern can dramatically alter receptor affinity and selectivity, leading to distinct therapeutic profiles.[1]

Major CNS Targets and Associated Activities:
  • Serotonin (5-HT) Receptors: Piperazine derivatives are renowned for their interactions with various 5-HT receptor subtypes. For instance, arylpiperazines are core components of drugs acting as 5-HT1A receptor agonists (e.g., buspirone for anxiety) and antagonists at other 5-HT receptors.[2][9][10] The compound m-chlorophenylpiperazine (mCPP) is a notable research tool that binds to multiple 5-HT receptor subtypes.[1][11]

  • Dopamine (D) Receptors: Antagonism of D2 dopamine receptors is a primary mechanism for many antipsychotic drugs.[12] Numerous atypical antipsychotics, such as clozapine and aripiprazole, feature a piperazine moiety crucial for their receptor binding profile, which often includes activity at both dopamine and serotonin receptors.[2][13] There is also significant interest in developing selective D3 receptor antagonists for conditions like substance abuse and levodopa-induced dyskinesia.[14]

  • Other Receptors: The scaffold's versatility extends to other CNS targets, including histamine receptors (antihistamines like cetirizine), adrenergic receptors, and opioid receptors.[1]

Visualizing a Representative Signaling Pathway: 5-HT1A Receptor Activation

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), by a piperazine agonist like buspirone initiates a signaling cascade that ultimately leads to neuronal hyperpolarization and reduced neuronal firing, contributing to its anxiolytic effect.[15]

cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP Production ↓ Hyperpol K+ Efflux → Hyperpolarization → Reduced Neuronal Firing GIRK->Hyperpol Ligand Piperazine Agonist (e.g., Buspirone) Ligand->Receptor Binds cluster_pre Pre-Study Phase cluster_exp Experimental Phase cluster_post Post-Study Phase A Hypothesis & Compound Selection B Animal Acclimation (1-2 weeks) A->B C Randomization into Treatment Groups (Vehicle, Positive Control, Test Doses) B->C D Compound Administration (e.g., IP, PO) C->D E Behavioral Testing (e.g., Forced Swim Test) D->E F Tissue Collection (Optional) (Brain, Plasma for PK/PD) E->F G Behavioral Scoring (Blinded) E->G H Bioanalysis (PK/PD) F->H I Statistical Analysis G->I H->I Result Interpretation of Results & Conclusion I->Result

Caption: A typical workflow for an in-vivo behavioral pharmacology study.

Structure-Activity Relationships (SAR) and CNS Drug-Likeness

Systematic modification of the piperazine scaffold is essential for optimizing its biological activity and drug-like properties. SAR studies elucidate the relationship between chemical structure and pharmacological effect, guiding the design of compounds with improved potency, selectivity, and safety. [7]

Key SAR Insights:
  • N1-Aryl Substitution: The nature of the aryl group at the N1 position is often a primary determinant of receptor selectivity. For example, a 2-methoxyphenyl group frequently confers high affinity for the 5-HT1A receptor, while other substitutions can direct activity towards dopamine or adrenergic receptors. [10]* N4-Substituent: The group at the N4 position significantly influences potency and pharmacokinetic properties. Long alkyl chains or bulky aromatic groups can modulate receptor affinity and are often used to fine-tune the compound's profile. [1]* Linker: In many arylpiperazines, a linker (typically an alkyl chain) connects the N4 nitrogen to another pharmacophoric element. The length of this linker is often critical; for instance, a four-carbon chain can be optimal for activity at certain 5-HT receptors. [1]

The Blood-Brain Barrier (BBB) Challenge

For a compound to be effective in treating CNS disorders, it must efficiently cross the BBB. This is a significant hurdle for many drug candidates. The piperazine scaffold can be advantageous here. While highly polar groups can hinder BBB penetration, the basic nitrogens of the piperazine ring can be protonated at physiological pH, which can be a double-edged sword. However, the overall lipophilicity and molecular properties can be carefully balanced through chemical modification. Strategies to enhance BBB penetration include:

  • Increasing lipophilicity (while avoiding excessive lipophilicity which can lead to other problems like metabolic instability).

  • Reducing the number of hydrogen bond donors.

  • Masking polar functional groups.

Researchers have successfully designed CNS-penetrant piperazine derivatives, such as HDAC6 inhibitors, by hybridizing the core structure with moieties known to facilitate brain entry, like the benzhydryl group found in cetirizine. [16]The ability to predict and experimentally verify BBB penetration is a critical step in the development pipeline. [17][18]

Conclusion and Future Perspectives

The substituted piperazine scaffold remains a highly productive and versatile platform for the discovery of novel CNS-active agents. Its synthetic tractability and ability to interact with a multitude of key neurological targets ensure its continued relevance in medicinal chemistry. [7]This guide has outlined the core principles and practical methodologies for exploring the CNS activity of these compounds, from their synthesis and in vitro characterization to their evaluation in vivo.

Future research will likely focus on designing piperazine derivatives with multi-target engagement profiles to address the complex polypharmacology of many CNS disorders. The integration of computational methods, such as molecular docking and machine learning, will further accelerate the design-synthesis-test cycle. [3][19]By combining these advanced strategies with the robust experimental principles described herein, the scientific community can continue to unlock the therapeutic potential of this remarkable chemical scaffold.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Source not specified.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.).
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
  • Structure of cinnamyl piperazine derivatives as CNS agents. (n.d.).
  • PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (2019, December 30). PharmacologyOnLine.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 22). Source not specified.
  • N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. (n.d.).
  • A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents. (n.d.). Benchchem.
  • Knoll claims two series of compounds for CNS disorders. (1997, March 14). BioWorld.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed.
  • 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. (n.d.). PubMed.
  • Drugs acting on the Central Nervous System (CNS). (n.d.). Source not specified.
  • A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substr
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.).
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024, October 9).
  • Drugs and sexual desire. (n.d.). Wikipedia.
  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (n.d.). Source not specified.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022, March 10). Source not specified.
  • Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. (n.d.). MDPI.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). MDPI.
  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (n.d.).
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Application Notes and Protocols: Investigating Piperazine-Derived Compounds in Neurodegenerative Disease Research Models. (n.d.). Benchchem.
  • Synthesis and anticonvulsant activity of some piperazine derivatives. (2025, August 6).
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. (2025, January 10). Cuestiones de Fisioterapia.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).

Sources

The 2-Chlorobenzoylpiperazine Scaffold: A Strategic Nexus in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and medicinal chemistry logic of 1-(2-chlorobenzoyl)piperazine , a critical scaffold in early-stage drug discovery.

Executive Summary: The "Privileged" Architecture

In the landscape of fragment-based drug discovery (FBDD), 1-(2-chlorobenzoyl)piperazine (CAS: 13754-45-5) is not merely a reagent; it is a privileged scaffold .[1] Unlike its analog 1-(2-chlorophenyl)piperazine (mCPP), which acts primarily as a serotonin agonist, the benzoyl derivative serves as a versatile, conformationally distinct building block.[1]

Its value lies in three structural features:

  • The Amide Linker: Introduces a dipole and restricts conformation compared to flexible alkyl chains.

  • The Ortho-Chlorine: Provides a steric "twist" (atropisomerism potential) that forces the phenyl ring out of planarity with the amide, often critical for fitting into hydrophobic pockets of kinases or GPCRs.

  • The N4-Growth Vector: The secondary amine remains free for diversification, allowing rapid library generation via nucleophilic substitution, reductive amination, or Buchwald-Hartwig coupling.[1]

Chemical Synthesis & Quality Control

Reliable access to high-purity scaffold is the bedrock of any screening campaign. The following protocol ensures >98% purity, minimizing the formation of the symmetrical bis-amide byproduct.

Optimized Synthetic Protocol

Objective: Selective mono-acylation of piperazine.

Reaction Logic:

  • Stoichiometry: We use a 5-fold excess of piperazine . This statistical excess statistically favors mono-acylation over di-acylation.

  • Temperature Control: 0°C addition prevents exotherms that degrade selectivity.

  • Base Choice: Triethylamine (TEA) scavenges the HCl byproduct.[1]

Step-by-Step Methodology
  • Preparation: Charge a 500 mL RB flask with Piperazine anhydrous (5.0 eq) and dry Dichloromethane (DCM) [0.2 M concentration]. Cool to 0°C under N₂ atmosphere.

  • Addition: Dissolve 2-chlorobenzoyl chloride (1.0 eq) in DCM. Add this solution dropwise to the piperazine mixture over 60 minutes.

    • Critical: Rapid addition leads to bis-amide impurities.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: Ninhydrin).[1]

  • Workup (The "Reverse Extraction"):

    • Filter off the precipitated piperazine hydrochloride salts.

    • Wash the organic filtrate with 5% NaHCO₃ (removes acid traces).[1]

    • Crucial Step: Wash with Water (3x) .[1] The excess unreacted piperazine is highly water-soluble and will be removed here. The mono-amide product remains in the DCM layer.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If purity <95%, purify via silica flash chromatography (Gradient: 0→10% MeOH in DCM with 1% NH₄OH).[1]

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Conforms to Structure¹H-NMR (DMSO-d₆)
Residual Solvent < 500 ppm (DCM)GC-HS

Medicinal Chemistry Applications: The "Grow" Strategy

Once synthesized, the 1-(2-chlorobenzoyl)piperazine scaffold acts as the "Core" in a Core-Linker-Periphery drug design strategy.

Structural Logic & SAR

The 2-chloro substituent is not arbitrary. In Structure-Activity Relationship (SAR) studies, it serves two functions:

  • Metabolic Blocking: It protects the ortho-position from metabolic oxidation (CYP450 mediated).

  • Conformational Lock: The steric bulk of the chlorine atom forces the benzoyl ring to twist perpendicular to the amide plane. This "L-shape" often improves binding affinity in enzymes like Urease or Kinases by reducing the entropic penalty upon binding.

Pathway Visualization: Library Generation

The following diagram illustrates how this scaffold is diversified into three distinct functional classes: Urease Inhibitors , Anticancer Agents , and CNS Ligands .[1]

DrugDiscoveryWorkflow cluster_SAR SAR Decision Gate Scaffold 1-(2-chlorobenzoyl) piperazine (The Core) Rxn1 Reaction A: Sulfonylation (R-SO2-Cl) Scaffold->Rxn1 N4 Functionalization Rxn2 Reaction B: N-Alkylation (R-CH2-Br) Scaffold->Rxn2 Rxn3 Reaction C: Buchwald Coupling (Ar-Br + Pd) Scaffold->Rxn3 Class1 Sulfonamides (MMP-3 / Carbonic Anhydrase Inhibitors) Rxn1->Class1 Class2 Benzhydryl Derivs (Anticancer/Cytotoxic) Rxn2->Class2 e.g., 4-chlorobenzhydryl Class3 Bi-Aryl Systems (GPCR Ligands: D2/5-HT) Rxn3->Class3

Figure 1: Divergent synthesis workflow transforming the core scaffold into three therapeutic classes.

Case Study: Anticancer & Urease Inhibition

Recent literature highlights the efficacy of derivatives built on this specific scaffold.

Anticancer (Benzhydryl Derivatives)

Researchers have coupled 1-(2-chlorobenzoyl)piperazine with 4-chlorobenzhydryl chloride .[1]

  • Mechanism: The resulting "double-winged" molecule interferes with microtubule dynamics and induces apoptosis.

  • Data: Derivatives showed IC₅₀ values < 5 µM against HUH7 (liver) and MCF7 (breast) cancer lines [1].[1]

  • Why it works: The 2-chlorobenzoyl group provides a lipophilic anchor, while the piperazine ring ensures solubility and proper spacing between the two aromatic systems.

Urease Inhibition (Benzimidazole Hybrids)

In this application, the piperazine N4 nitrogen is linked to a benzimidazole moiety.[1]

  • Potency: IC₅₀ values ranging from 0.15 to 12.17 µM, superior to the standard Thiourea [2].[1]

  • Binding Mode: Molecular docking reveals that the carbonyl oxygen of the benzoyl group forms hydrogen bonds with the active site residues, while the 2-Cl group fits into a hydrophobic sub-pocket.

Experimental Validation: Screening Assay Setup

To validate the biological activity of libraries generated from this scaffold, a robust screening cascade is required.[1]

Cell Viability Assay (SRB Protocol)

For anticancer derivatives (Class 2 in Fig 1), the Sulphorhodamine B (SRB) assay is the gold standard for high-throughput screening.[1]

  • Seeding: Plate cancer cells (e.g., MCF7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at 5 concentrations (0.1 - 100 µM).

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).[1]

  • Fixation: After 48h, fix cells with 10% cold Trichloroacetic Acid (TCA) for 1h at 4°C.

  • Staining: Wash with water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.[1]

  • Readout: Solubilize bound dye with 10 mM Tris base. Read Absorbance at 515 nm .

  • Calculation: % Growth Inhibition =

    
    .[1]
    

References

  • MDPI (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences.

  • PubMed Central (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors.

  • Santa Cruz Biotechnology. 1-(2-chlorobenzoyl)piperazine Product Data & CAS 13754-45-5.

  • BenchChem (2025). 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis.

  • Sigma-Aldrich. Piperazine Building Blocks and 1-(2-Chlorophenyl)piperazine Distinction. [1]

Sources

Methodological & Application

Application Note: 1H and 13C NMR Characterization of 1-(2-chlorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-chlorobenzoyl)piperazine is a key intermediate in the synthesis of various pharmacologically active compounds. As a derivative of piperazine, a scaffold frequently found in bioactive molecules, its structural elucidation is of paramount importance in drug discovery and development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of 1-(2-chlorobenzoyl)piperazine, offering insights into spectral interpretation and standardized protocols for data acquisition. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers and scientists engaged in synthetic chemistry and drug development.

Molecular Structure and Conformational Dynamics

Understanding the molecular structure and potential conformational isomers is crucial for interpreting the NMR spectra of N-acylated piperazines. The presence of an amide bond in 1-(2-chlorobenzoyl)piperazine introduces a partial double bond character, leading to restricted rotation around the C(O)-N bond. This phenomenon can result in the presence of rotational conformers (rotamers), which may be observable at room temperature.[3][4] Furthermore, the piperazine ring itself can undergo chair-to-chair interconversion. The interplay of these dynamic processes can lead to complex NMR spectra with broadened or multiple signals for the piperazine protons and carbons.[3][4][5]

Figure 1: Molecular structure of 1-(2-chlorobenzoyl)piperazine.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for obtaining high-resolution spectra of 1-(2-chlorobenzoyl)piperazine.

  • Materials:

    • 1-(2-chlorobenzoyl)piperazine (CAS 13754-45-5)[6]

    • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

    • NMR tubes (5 mm)

    • Pasteur pipette with a cotton or glass wool plug

    • Tetramethylsilane (TMS) as an internal standard (or use the residual solvent signal)[7]

  • Procedure:

    • Weigh approximately 10-20 mg of 1-(2-chlorobenzoyl)piperazine for ¹H NMR and 50-100 mg for ¹³C NMR.[8][9]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.

    • Add a small amount of TMS as an internal standard if required. Alternatively, the residual solvent peak can be used for referencing the chemical shifts (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[11][12]

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz

    • Solvent: CDCl₃ or DMSO-d₆

    • Temperature: 298 K

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz

    • Solvent: CDCl₃ or DMSO-d₆

    • Temperature: 298 K

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2-5 s

    • Spectral Width: 0 to 200 ppm

Spectral Interpretation and Data

The following tables summarize the expected chemical shifts for 1-(2-chlorobenzoyl)piperazine. The interpretation is based on established principles of NMR spectroscopy and data from analogous compounds.[3][13]

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.4-7.2Multiplet4HAr-HThe four protons on the 2-chlorobenzoyl group will appear in the aromatic region. The ortho-chloro substituent will influence their chemical shifts and coupling patterns, leading to a complex multiplet.[14]
~ 3.8-3.4Broad Multiplet4HH-2', H-6'The methylene protons adjacent to the amide nitrogen are deshielded due to the electron-withdrawing effect of the carbonyl group. Broadening is expected due to restricted amide bond rotation.[3][4]
~ 3.0-2.8Broad Multiplet4HH-3', H-5'The methylene protons adjacent to the secondary amine are expected to be more shielded compared to H-2' and H-6'.
~ 2.0Broad Singlet1HN-HThe chemical shift of the N-H proton can vary depending on the solvent and concentration. It often appears as a broad signal.
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) (ppm)AssignmentRationale
~ 168C=OThe carbonyl carbon of the amide is expected in this downfield region.[15]
~ 135-125Ar-CThe six aromatic carbons will appear in this range. The carbon attached to the chlorine (C-2) and the carbonyl group (C-1) will have distinct chemical shifts.[15][16]
~ 48-42C-2', C-6', C-3', C-5'The four methylene carbons of the piperazine ring. Due to conformational effects, it's possible to observe four distinct signals, or two broadened signals at room temperature.[3][4]

Causality in Spectral Features

The interpretation of the NMR spectra of 1-(2-chlorobenzoyl)piperazine is not merely about assigning peaks but understanding the underlying chemical principles.

  • Deshielding by the Carbonyl Group: The electron-withdrawing nature of the carbonyl group significantly deshields the adjacent protons (H-2', H-6') and carbons (C-2', C-6') of the piperazine ring, causing them to resonate at a lower field (higher ppm) compared to the protons and carbons further away (H-3', H-5' and C-3', C-5').[17]

  • Anisotropic Effect of the Benzene Ring: The aromatic ring's magnetic anisotropy can influence the chemical shifts of the piperazine protons, though this effect is generally less pronounced than the inductive effect of the carbonyl group.

  • Effect of the Ortho-Chloro Substituent: The chlorine atom on the benzoyl moiety influences the electronic environment of the aromatic protons, leading to a complex splitting pattern. Its inductive effect and magnetic anisotropy contribute to the overall appearance of the aromatic region in both the ¹H and ¹³C NMR spectra.[16]

Workflow for Structural Verification

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Final Report a Weigh Compound b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Acquire 1H NMR Spectrum c->d e Acquire 13C NMR Spectrum d->e f Acquire 2D NMR (COSY, HSQC) if needed e->f g Process Spectra (FT, Phasing, Baseline Correction) h Reference Chemical Shifts g->h i Integrate 1H Signals h->i j Assign Peaks i->j k Compare with Predicted Spectra j->k l Tabulate Data k->l m Generate Report l->m

Figure 2: Workflow for NMR characterization.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 1-(2-chlorobenzoyl)piperazine. By following the detailed protocols for sample preparation and data acquisition, and by understanding the principles behind the spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided data and interpretations serve as a valuable reference for scientists in the pharmaceutical and chemical industries.

References

  • (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]

  • 1H NMR spectra of compound 3a measured in five different solvents - ResearchGate. Available at: [Link]

  • NMR Sample Preparation - Chemical Instrumentation Facility. Available at: [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. Available at: [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem. Available at: [Link]

  • 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • Interpretation of 4-benzoyl butyric acid H-NMR Spectrum - Chemistry Stack Exchange. Available at: [Link]

  • Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound - JOCPR. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Available at: [Link]

  • NMR Sample Preparation. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. Available at: [Link]

  • Small molecule NMR sample preparation. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available at: [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - MDPI. Available at: [Link]

Sources

Application Note: High-Specificity Identification of Piperazine Derivatives via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the identification and quantitation of piperazine-based designer drugs (e.g., BZP, TFMPP, mCPP) in biological and seized matrices.[1] Addressing the challenge of secondary amine polarity, this guide prioritizes chemical derivatization using Trifluoroacetic Anhydride (TFAA) to enhance volatility, improve peak symmetry, and generate diagnostic mass shifts. The method is validated against UNODC guidelines and forensic toxicology standards.

Introduction & Scientific Rationale

Piperazine derivatives represent a complex class of psychoactive substances often found in "party pills" or misrepresented as MDMA. Chemically, they are cyclic secondary amines.

The Analytical Challenge

Native piperazines exhibit high polarity due to the exposed N-H moiety on the piperazine ring. In gas chromatography, this leads to:

  • Active Site Adsorption: Interaction with silanol groups in the liner and column, causing severe peak tailing.

  • Carryover: High probability of ghost peaks in subsequent runs.

  • Isobaric Ambiguity: Isomers like m-TFMPP and p-TFMPP have identical molecular weights and similar fragmentation in their underivatized forms.

The Solution: Acylation Derivatization

To ensure scientific integrity, this protocol mandates acylation. By replacing the active hydrogen with a perfluoroacyl group (Trifluoroacetyl), we achieve:

  • Passivation: Elimination of the polar N-H bond.

  • Mass Shift: A predictable mass increase (+96 Da for TFA) that moves diagnostic ions into a higher, cleaner spectral region.

  • Structural Rigidity: Improved separation of regioisomers.

Pre-Analytical Considerations

Reagents & Standards
  • Target Analytes: 1-Benzylpiperazine (BZP), 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), 1-(3-Chlorophenyl)piperazine (mCPP).[2][3]

  • Internal Standard (ISTD): BZP-d7 or TFMPP-d4 (Deuterated standards are mandatory for self-validating quantitation).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[4][5] Note: HFBA is a valid alternative if higher mass shift is required.

  • Extraction Solvent: Ethyl Acetate (EtOAc) or TBME.

Experimental Workflow

Analytical Logic Map

The following diagram illustrates the critical path from sample to data, highlighting the decision points that ensure data validity.

PiperazineWorkflow Sample Sample Matrix (Urine/Powder) LLE L/L Extraction (pH 10-11) Sample->LLE + ISTD Evap Evaporation (N2 Stream) LLE->Evap Org. Layer Deriv Derivatization (TFAA, 70°C, 20m) Evap->Deriv Dry Residue GCMS GC-MS Analysis (EI Source) Deriv->GCMS Reconstitute Data Data Validation (Ion Ratios) GCMS->Data SIM/Scan

Figure 1: Critical path workflow for the extraction and derivatization of piperazines.

Step-by-Step Protocol
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of biological sample (urine/plasma) or 10 mg dissolved powder to a borosilicate glass tube.

  • Spike: Add 50 µL of Internal Standard solution (BZP-d7, 10 µg/mL).

  • Basify: Add 200 µL of 0.1 M Carbonate Buffer (pH 10) or 1M NaOH.

    • Mechanism:[2] This deprotonates the amine (converting

      
       to 
      
      
      
      ), rendering it hydrophobic.
  • Extract: Add 2 mL Ethyl Acetate. Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean GC vial.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not over-dry , as free bases can be volatile.

Phase 2: Chemical Derivatization (Acylation)
  • Reagent Addition: To the dried residue, add 50 µL Ethyl Acetate and 50 µL TFAA .

    • Safety: Perform in a fume hood. TFAA is corrosive and moisture-sensitive.

  • Incubation: Cap tightly and incubate at 70°C for 20 minutes .

  • Evaporation: Remove the cap and evaporate to dryness under Nitrogen to remove excess acid byproducts.

  • Reconstitution: Reconstitute in 100 µL Ethyl Acetate. Transfer to an insert-equipped autosampler vial.

Instrumental Parameters (GC-MS)[1][4][6][7][8][9][10][11][12]

Gas Chromatography Configuration
ParameterSettingRationale
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Low polarity phase (5% phenyl) is ideal for derivatized amines.
Carrier Gas Helium, Constant Flow 1.0 mL/minEnsures reproducible retention times.
Injection 1 µL, Splitless (0.75 min purge)Maximizes sensitivity for trace analytes.
Inlet Temp 250°CSufficient to volatilize derivatives without thermal degradation.
Oven Program 80°C (1 min hold)

15°C/min

290°C (3 min hold)
Slow ramp separates closely eluting isomers.
Mass Spectrometry Configuration[2]
  • Source: Electron Impact (EI), 70 eV.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition:

    • Scan Mode: 40–450 amu (For general screening).

    • SIM Mode: (For quantitation) See Table below.

Data Interpretation & Validation

Fragmentation Logic

Understanding the fragmentation is crucial for distinguishing false positives.

  • BZP-TFA: The base peak is usually the tropylium ion (

    
     91) derived from the benzyl moiety. The molecular ion (
    
    
    
    ) is visible at
    
    
    272.
  • TFMPP-TFA: The trifluoromethyl group stays attached to the phenyl ring. Base peak often shifts to the piperazine ring fragment.

Fragmentation Parent BZP-TFA (m/z 272) Cleavage C-N Bond Cleavage Parent->Cleavage BasePeak Tropylium Ion (m/z 91) Cleavage->BasePeak Charge Retention on Benzyl PipFrag TFA-Piperazine Fragment Cleavage->PipFrag Neutral Loss

Figure 2: Simplified fragmentation pathway for Benzylpiperazine-TFA derivative.

Diagnostic Ion Table (SIM Mode)

Use these ions to build your quantification method. Bold indicates the Quant ion.

AnalyteDerivativeMolecular WeightQuant Ion (

)
Qualifier Ions (

)
BZP TFA27291 272, 176, 134
TFMPP TFA326188 326, 172, 145
mCPP TFA292154 292, 196, 138
BZP-d7 TFA27998 279, 183
Self-Validating Criteria
  • Retention Time: Analyte must match the ISTD relative retention time within

    
     2%.
    
  • Ion Ratios: The ratio of Qualifier to Quant ion must be within

    
     20% of the calibration standard.
    
  • Linearity:

    
     over the range 0.1 – 10 µg/mL.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Peaks Incomplete derivatization or moisture in system.Ensure TFAA is fresh. Dry extract thoroughly (P2O5 desiccator recommended if humidity is high).
Missing Molecular Ion Source temperature too high or excessive fragmentation energy.While 70eV is standard, ensure Source is not >250°C.
Ghost Peaks Injection port contamination.Change liner and septum. Perform solvent blanks between high-concentration samples.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[6] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Moreira, P., et al. (2020).[7] Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars.Direct. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. [Link]

  • Tsutsumi, H., et al. (2005). Simultaneous determination of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in urine by GC-MS. Journal of Chromatography B. [Link]

Sources

Application Note: A Multi-Assay Strategy for the In-Vitro Characterization of 1-(2-chlorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of 1-arylpiperazine, in particular, have shown significant activity as modulators of central nervous system targets, including serotonin (5-HT) and dopamine (D) receptors.[3][4][5][6] This application note presents a comprehensive, field-proven strategy for the in-vitro characterization of 1-(2-chlorobenzoyl)piperazine, a member of this versatile chemical class. While the specific profile of this compound is under active investigation, its structural similarity to known psychoactive agents, such as the serotonin probe m-chlorophenylpiperazine (mCPP)[7][8], and the demonstrated anti-proliferative properties of other piperazine derivatives[1][9][10], necessitates a multi-faceted approach to elucidate its biological activity.

This guide provides a logical, three-stage workflow designed for researchers in pharmacology and drug development. We begin with foundational cytotoxicity profiling to establish a viable concentration range for experimentation. Subsequently, we detail a competitive radioligand binding assay to determine the compound's affinity for specific G-protein coupled receptors (GPCRs), a likely target class. Finally, we present a functional assay measuring the induction of the immediate early gene c-Fos to confirm that receptor binding translates into a downstream cellular response. This integrated approach ensures a robust and multi-dimensional characterization of the compound's pharmacological profile.

Workflow for In-Vitro Characterization

A systematic investigation is critical to understanding a novel compound's mechanism of action. The following workflow provides a self-validating system where each stage informs the next, ensuring that subsequent, more complex assays are built upon a solid empirical foundation.

G cluster_0 cluster_1 cluster_2 A Stage 1: Cytotoxicity Profiling P1 Protocol 1: MTT Cell Viability Assay A->P1 Execute D1 Determine IC50 & Non-Toxic Concentration Range P1->D1 Yields B Stage 2: Target Engagement D1->B Informs Assay Concentrations P2 Protocol 2: Competitive Radioligand Binding Assay B->P2 Execute D2 Determine Binding Affinity (Ki) for Specific Receptors P2->D2 Yields C Stage 3: Functional Validation D2->C Identifies Active Target P3 Protocol 3: c-Fos Induction Assay (Western Blot) C->P3 Execute D3 Confirm Agonist/Antagonist Activity P3->D3 Yields

Figure 1: A three-stage experimental workflow for characterizing 1-(2-chlorobenzoyl)piperazine.

Stage 1: Foundational Cytotoxicity Assessment

Expert Rationale: Before investigating specific mechanisms, it is imperative to determine the concentration range at which the compound affects basic cell health. An assay without this preliminary step risks misinterpreting specific pharmacological effects from general cellular toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[11] It measures the metabolic activity of mitochondrial reductase enzymes, which are active only in living cells.[12] Numerous studies have successfully employed this assay to evaluate the cytotoxicity of novel piperazine derivatives.[10][12]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 1-(2-chlorobenzoyl)piperazine.

Materials:

  • Selected cell line (e.g., HeLa for general cytotoxicity, or a neuronal line like SH-SY5Y for CNS-relevant studies)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 1-(2-chlorobenzoyl)piperazine stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a serial dilution of 1-(2-chlorobenzoyl)piperazine in complete growth medium. A common starting range is from 100 µM down to 0.1 µM. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-treatment control" (medium only).

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[10]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down gently to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a microplate reader at 570 nm.

Stage 2: Target Engagement & Receptor Binding Profile

Expert Rationale: Based on the pharmacology of structurally related arylpiperazines, serotonin and dopamine receptors are high-probability targets.[5][8] A radioligand binding assay is the gold standard for quantifying the direct interaction between a compound and a receptor.[13][14] This protocol describes a competitive binding assay, where the unlabeled test compound (1-(2-chlorobenzoyl)piperazine) competes with a known high-affinity radioligand for binding to a specific receptor subtype. This allows for the determination of the compound's binding affinity (Ki).

Protocol 2: Competitive Radioligand Binding Assay

This protocol provides a template for assessing binding to a specific GPCR subtype (e.g., human 5-HT2C receptor) expressed in a stable cell line.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the target receptor (e.g., 5-HT2C).

  • Radioligand with high affinity and specificity for the target (e.g., [3H]mesulergine for 5-HT2C).

  • Unlabeled ("cold") ligand for defining non-specific binding (e.g., mianserin).

  • 1-(2-chlorobenzoyl)piperazine stock solution and serial dilutions.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Cell harvester.

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Keep on ice.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Radioligand + high concentration of unlabeled ligand (e.g., 10 µM mianserin).

    • Competition: Radioligand + serial dilutions of 1-(2-chlorobenzoyl)piperazine.

  • Reaction Assembly: Add the components to the wells in the following order for a final volume of 250 µL:[15]

    • 50 µL of assay buffer (for Total Binding) OR unlabeled ligand (for NSB) OR 1-(2-chlorobenzoyl)piperazine dilution.

    • 50 µL of radioligand (at a concentration near its Kd).

    • 150 µL of the cell membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[15]

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Stage 3: Functional Validation of Receptor Activity

Expert Rationale: Demonstrating that a compound binds to a receptor is only part of the story. A functional assay is required to determine if this binding event initiates a cellular response (agonism) or blocks the response of a native ligand (antagonism). The induction of the proto-oncogene c-Fos is a well-established marker of neuronal activation following stimulation by a wide variety of extracellular signals, including GPCR activation.[16][17] The expression of c-Fos protein is rapid and transient, making it an excellent immediate-early gene marker for cellular activity.[17][18]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound 1-(2-chlorobenzoyl)piperazine Receptor GPCR (e.g., 5-HT2C) Compound->Receptor Binds & Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC ERK ERK Pathway PKC->ERK Activates CREB CREB ERK->CREB Phosphorylates c_fos_gene c-fos Gene CREB->c_fos_gene Induces Transcription Fos_protein Fos Protein (Detectable Marker) c_fos_gene->Fos_protein Translation

Figure 2: Simplified signaling cascade from GPCR activation to c-Fos protein expression.

Protocol 3: c-Fos Induction Assay via Western Blot

This protocol measures the change in c-Fos protein levels in response to compound treatment.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or cells expressing the target receptor.

  • Serum-free medium.

  • 1-(2-chlorobenzoyl)piperazine.

  • Positive control agonist (e.g., serotonin for 5-HT receptors).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-c-Fos, Mouse anti-β-Actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. To reduce basal c-Fos expression, replace the growth medium with serum-free medium and incubate for 12-24 hours.[18]

  • Cell Stimulation: Treat the serum-starved cells with:

    • Vehicle control (DMSO).

    • 1-(2-chlorobenzoyl)piperazine at a non-toxic concentration (e.g., 1 µM).

    • Positive control agonist.

    • (For antagonist testing) Pre-incubate with 1-(2-chlorobenzoyl)piperazine for 30 minutes, then add the positive control agonist.

  • Incubation: Incubate for 1-2 hours at 37°C. The c-Fos protein response is transient, peaking around this time.[17]

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration (e.g., 20 µg per lane).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary anti-c-Fos antibody overnight at 4°C.

    • Wash the membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply ECL substrate.

    • Image the blot using a chemiluminescence detector.

  • Loading Control: Strip the membrane and re-probe with the anti-β-Actin antibody to ensure equal protein loading across lanes.

Data Analysis and Expected Results

The quantitative data generated from these protocols can be summarized to build a comprehensive profile of the compound.

AssayKey ParameterCalculation MethodInterpretation of Results
MTT Assay IC50 (µM)Non-linear regression (log[inhibitor] vs. response) of normalized absorbance data.The concentration of the compound that reduces cell viability by 50%. Informs the selection of non-toxic concentrations for functional assays.
Radioligand Binding Ki (nM)Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.A measure of the compound's binding affinity for the receptor. A lower Ki value indicates higher affinity.
c-Fos Induction Fold Change Densitometry analysis of Western blot bands, normalized to the loading control and then to the vehicle control.Agonist: Compound alone causes a significant increase in c-Fos levels. Antagonist: Compound blocks or reduces the c-Fos induction caused by a known agonist. No Effect: No change in c-Fos levels.

Conclusion

The application of this structured, multi-assay workflow enables a thorough and scientifically rigorous in-vitro characterization of 1-(2-chlorobenzoyl)piperazine. By systematically progressing from broad cytotoxicity to specific receptor binding and finally to a functional cellular response, researchers can efficiently elucidate the compound's primary mechanism of action. This approach not only provides a clear path for investigating this specific molecule but also serves as a robust template for the characterization of other novel piperazine derivatives and bioactive small molecules.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Piperazine. Benchchem.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Patsnap Synapse.
  • Preter, A. D., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
  • National Center for Biotechnology Information. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central.
  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry.
  • PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed.
  • Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central.
  • National Institutes of Health. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health.
  • MDPI. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI.
  • National Center for Biotechnology Information. (2016, April 25). The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Gatch, M. B. (2003). Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety. PubMed.
  • Wikipedia. (n.d.). 1-(2-Naphthyl)piperazine. Wikipedia.
  • MDPI. (2021, May 26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • PubMed. (n.d.). Radioligand Binding Methods: Practical Guide and Tips. PubMed.
  • Abcam. (n.d.). c-Fos (FOS). Abcam.
  • ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine... | Download Scientific Diagram. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PubMed Central.
  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Wikipedia. (n.d.). Piperazine. Wikipedia.
  • ResearchGate. (n.d.). (PDF) Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. ResearchGate.
  • ResearchGate. (n.d.). Figure 2. C-FOS induction. (A) In vivo induction protocol. An animal... ResearchGate.
  • Effect of a novel piperazine compound on cancer cells. (n.d.).
  • Journal of Neuroscience. (n.d.). c-fos mRNA, Fos, and Fos-related Antigen Induction by Hypertonic Saline and Stress. Journal of Neuroscience.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays. Revvity.
  • National Center for Biotechnology Information. (n.d.). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PubMed Central.
  • PubMed. (n.d.). rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections. PubMed.
  • Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. NCBI Bookshelf.
  • ResearchGate. (n.d.). (PDF) Effect of a novel piperazine compound on cancer cells. ResearchGate.
  • ResearchGate. (n.d.). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate.

Sources

Application Notes and Protocols for Cytotoxicity Studies of 1-(2-chlorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the cytotoxic properties of 1-(2-chlorobenzoyl)piperazine. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes information from closely related piperazine derivatives to propose likely mechanisms of action and detailed protocols for robust cytotoxicity assessment. The protocols herein are designed to be self-validating, guiding the researcher from initial cell viability screening to more in-depth mechanistic studies, including the analysis of apoptosis and cell cycle perturbation. This guide serves as a foundational resource for researchers initiating studies on 1-(2-chlorobenzoyl)piperazine as a potential anticancer agent.

Introduction: The Therapeutic Potential of Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer agents.[1][2][3] Piperazine analogues have demonstrated significant antiproliferative activity against a range of cancer cell lines, including those from colon, prostate, breast, lung, and leukemia tumors.[1][3] Mechanistic studies have revealed that the anticancer effects of piperazine derivatives are often multifactorial, encompassing the induction of apoptosis, inhibition of microtubule synthesis, and cell cycle arrest.[1][3]

1-(2-chlorobenzoyl)piperazine belongs to this promising class of compounds. The presence of the chlorobenzoyl moiety suggests the potential for specific interactions with biological targets, warranting a thorough investigation of its cytotoxic effects. This guide provides the necessary protocols to systematically evaluate its anticancer potential.

Postulated Mechanism of Action

Based on extensive research into structurally similar piperazine derivatives, 1-(2-chlorobenzoyl)piperazine is hypothesized to exert its cytotoxic effects through one or more of the following pathways:

  • Induction of Apoptosis: Many piperazine derivatives are potent inducers of apoptosis, or programmed cell death.[1][2][4][5][6] This is a critical mechanism for eliminating cancerous cells. It is plausible that 1-(2-chlorobenzoyl)piperazine activates the intrinsic (mitochondrial) apoptotic pathway, a common mechanism for chemotherapeutic agents.[4] This pathway is characterized by the activation of caspase-9 and the executioner caspase-3.[4]

  • Cell Cycle Arrest: The disruption of the normal cell cycle is another hallmark of many anticancer drugs. Piperazine compounds have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[1][7][8]

  • Inhibition of Microtubule Synthesis: Some piperazine analogues have been found to interfere with microtubule dynamics.[1][3] This disruption can lead to mitotic catastrophe and ultimately, cell death.

The following diagram illustrates the potential signaling pathways that may be affected by 1-(2-chlorobenzoyl)piperazine, leading to cytotoxic effects.

G cluster_0 1-(2-chlorobenzoyl)piperazine cluster_1 Cellular Effects cluster_2 Downstream Consequences Compound 1-(2-chlorobenzoyl)piperazine Mitochondria Mitochondrial Stress Compound->Mitochondria Microtubules Microtubule Disruption Compound->Microtubules CellCycleProteins Cell Cycle Checkpoint Proteins Compound->CellCycleProteins Caspase9 Caspase-9 Activation Mitochondria->Caspase9 G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest CellCycleProteins->G2M_Arrest Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ProlifInhibition Inhibition of Proliferation Apoptosis->ProlifInhibition G2M_Arrest->ProlifInhibition

Caption: Postulated signaling pathways for 1-(2-chlorobenzoyl)piperazine cytotoxicity.

Experimental Protocols

The following protocols provide a systematic approach to evaluating the cytotoxicity of 1-(2-chlorobenzoyl)piperazine.

Preliminary Steps: Compound Preparation and Cell Culture

Rationale: Proper handling of the test compound and maintenance of healthy cell cultures are fundamental to obtaining reliable and reproducible data.

  • Compound Solubilization: 1-(2-chlorobenzoyl)piperazine (CAS: 13754-45-5) should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Cell Line Selection and Culture: A panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung, liver) should be used to assess the breadth of cytotoxic activity.[2][9] For comparison, a non-cancerous cell line (e.g., from the same tissue origin as a cancer cell line) should be included to evaluate selectivity. Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cell Viability Assessment: MTT Assay

Rationale: The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] This assay is crucial for determining the dose-dependent cytotoxic effects of the compound and for calculating the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(2-chlorobenzoyl)piperazine in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 1-(2-chlorobenzoyl)piperazine at concentrations around the predetermined IC50 value for an appropriate time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence signals.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Rationale: This method uses PI to stain the DNA of cells, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest.[7]

Protocol:

  • Cell Treatment: Treat cells with 1-(2-chlorobenzoyl)piperazine as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content histograms can be analyzed to determine the percentage of cells in each phase of the cell cycle.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation A1 Prepare Compound Stock (1-(2-chlorobenzoyl)piperazine in DMSO) A3 Treat with Serial Dilutions A1->A3 A2 Seed Cancer & Normal Cells (96-well plates) A2->A3 A4 Incubate (24, 48, 72h) A3->A4 A5 Perform MTT Assay A4->A5 A6 Determine IC50 Values A5->A6 B1 Treat Cells with IC50 Concentrations A6->B1 Inform Concentration Selection B2 Annexin V/PI Staining B1->B2 B5 Propidium Iodide Staining B1->B5 B3 Flow Cytometry for Apoptosis B2->B3 B4 Quantify Apoptotic Cells B3->B4 B6 Flow Cytometry for Cell Cycle B5->B6 B7 Analyze Cell Cycle Phases B6->B7

Caption: Experimental workflow for assessing the cytotoxicity of 1-(2-chlorobenzoyl)piperazine.

Data Presentation and Interpretation

Representative Data for Related Chlorobenzoyl-Piperazine Derivatives

Due to the absence of specific published data for 1-(2-chlorobenzoyl)piperazine, the following table summarizes the reported IC50 values for structurally related compounds to provide a starting point for concentration-ranging studies.

CompoundCell LineIC50 (µM)Reference
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)4.64[3]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineFOCUS (Liver)4.15[3]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHEP3B (Liver)2.49[3]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineMCF7 (Breast)9.12[3]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineT47D (Breast)1.91[3]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineCAMA-1 (Breast)1.48[3]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHCT-116 (Colon)10.23[3]

Note: The cytotoxic potential of 1-(2-chlorobenzoyl)piperazine must be empirically determined and may differ from the values presented for these related compounds.

Conclusion

This application note provides a comprehensive and scientifically grounded approach for the investigation of 1-(2-chlorobenzoyl)piperazine's cytotoxic properties. By following the detailed protocols for cell viability, apoptosis, and cell cycle analysis, researchers can generate robust and reliable data to elucidate the compound's mechanism of action and evaluate its potential as a novel anticancer agent. It is imperative to acknowledge that the mechanistic insights are extrapolated from related piperazine derivatives and require direct experimental validation for 1-(2-chlorobenzoyl)piperazine.

References

  • Gürsoy, E. A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 8072-8086. [Link]

  • Gürsoy, E. A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071–8086. [Link]

  • Gürsoy, E. A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]

  • Gürsoy, E. A., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. PubMed. [Link]

  • Fathy, M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research, 40(5), 2677-2685. [Link]

  • Mohammadi-Farani, A., et al. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. ConnectSci, 1(1), 1-8. [Link]

  • Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. [Link]

  • Wang, L., et al. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry, 69, 635-641. [Link]

  • Lee, C. H., et al. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 13(1), 8345. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. [Link]

  • Sampson, J. J., et al. (2011). Novel piperazine induces apoptosis in U937 cells. Journal of Cancer Science & Therapy, 3(4), 078-083. [Link]

  • American Elements. 1-(2-fluorobenzoyl)piperazine hydrochloride. [Link]

  • Martinez-Vazquez, M., et al. (2022). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 27(19), 6598. [Link]

  • Wang, H., et al. (2014). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PLoS One, 9(7), e100886. [Link]

  • Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]

Sources

Application Notes and Protocols for the Formulation of 1-(2-chlorobenzoyl)piperazine for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(2-chlorobenzoyl)piperazine (cBP) for preclinical animal studies. Given the physicochemical properties of many piperazine derivatives, cBP is anticipated to exhibit poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in vivo. These application notes detail a systematic approach, from initial physicochemical characterization to the development of various formulation strategies, including solutions, suspensions, and lipid-based systems. The protocols provided are designed to be robust and self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure reliable and reproducible results in animal models.

Introduction: The Challenge of Formulating Piperazine Derivatives

Piperazine and its derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of pharmacological activities, often targeting the central nervous system.[1] 1-(2-chlorobenzoyl)piperazine (cBP) is a member of this versatile class of compounds. A critical step in the preclinical evaluation of new chemical entities like cBP is the development of a suitable formulation that allows for consistent and predictable systemic exposure in animal models.[2]

This guide provides a systematic approach to formulating cBP, beginning with essential pre-formulation studies and progressing to detailed protocols for various formulation strategies.

Pre-formulation Assessment: Characterizing the Molecule

Before embarking on formulation development, a thorough understanding of the physicochemical properties of cBP is essential.[6][7][8]

Table 1: Physicochemical Properties of 1-(2-chlorobenzoyl)piperazine

PropertyValueSource
Chemical Formula C₁₁H₁₃ClN₂O[9]
Molecular Weight 224.69 g/mol [9]
Appearance Solid (predicted)Inferred from related compounds
Aqueous Solubility Predicted to be lowInferred from structure
LogP (predicted) >2.0Inferred from structure
pKa (predicted) ~7.5-8.5 (piperazine nitrogen)Inferred from piperazine pKa[4]
Protocol 1: Preliminary Solubility Assessment

Objective: To qualitatively and semi-quantitatively assess the solubility of cBP in a range of pharmaceutically relevant vehicles.

Materials:

  • 1-(2-chlorobenzoyl)piperazine (cBP) powder

  • Water (Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Ethanol

  • Corn oil

  • Vortex mixer

  • Centrifuge

  • HPLC with a suitable column and validated analytical method for cBP quantification

Procedure:

  • Visual Solubility Assessment:

    • Add approximately 1-2 mg of cBP to 1 mL of each vehicle in a clear glass vial.

    • Vortex vigorously for 2 minutes.

    • Visually inspect for undissolved particles.

    • If dissolved, incrementally add more cBP until saturation is reached.

  • Semi-Quantitative Solubility by HPLC:

    • Prepare saturated solutions by adding an excess of cBP to each vehicle.

    • Agitate the solutions at room temperature for 24 hours to ensure equilibrium.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable mobile phase.

    • Quantify the concentration of cBP using a validated HPLC method.

Interpretation of Results: The solubility data will guide the selection of an appropriate formulation strategy. If the aqueous solubility is sufficient for the target dose, a simple aqueous solution may be feasible. If solubility is low, more advanced formulation approaches will be necessary.

Formulation Strategies and Protocols

The choice of formulation depends on the target dose, the route of administration (typically oral gavage for initial rodent studies), and the physicochemical properties of cBP.

Strategy 1: Aqueous Solutions (pH Modification)

For basic compounds like cBP, solubility can often be increased by lowering the pH. The hydrochloride salt of cBP is commercially available and is expected to have higher aqueous solubility than the free base.[10]

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution

Objective: To prepare a clear aqueous solution of cBP for oral administration.

Materials:

  • 1-(2-chlorobenzoyl)piperazine HCl

  • Water for Injection or sterile water

  • 0.1 N HCl and 0.1 N NaOH for pH adjustment

  • pH meter

Procedure:

  • Calculate the required amount of cBP HCl for the desired concentration and final volume.

  • Add the cBP HCl to approximately 80% of the final volume of water.

  • Stir until dissolved. Gentle warming (to no more than 40°C) may be used if necessary.

  • Measure the pH of the solution. Adjust the pH to a physiologically acceptable range (typically pH 3-5 for oral administration in rodents) using 0.1 N HCl or 0.1 N NaOH.

  • Add water to the final volume and mix thoroughly.

  • Visually inspect the final solution for any precipitation or cloudiness.

  • Filter the solution through a 0.22 µm syringe filter if parenteral administration is intended.

Causality and Considerations:

  • Why pH adjustment? The protonated form of the piperazine nitrogen is more water-soluble.

  • Limitations: The potential for in vivo precipitation upon entering the higher pH environment of the small intestine. This can lead to variable absorption.

Strategy 2: Co-Solvent Systems

If aqueous solubility is insufficient even with pH adjustment, a co-solvent system can be employed.

Protocol 3: Preparation of a Co-Solvent Formulation

Objective: To prepare a solution of cBP using a mixture of water and a water-miscible organic solvent.

Common Co-Solvent Systems for Rodent Dosing:

  • 10-20% Ethanol in water

  • 10-30% PEG 400 in water

  • 10-30% Propylene glycol in water

Procedure:

  • Dissolve the required amount of cBP in the co-solvent (e.g., PEG 400).

  • Slowly add the aqueous component (e.g., water or saline) to the desired final concentration while stirring.

  • Observe for any signs of precipitation.

  • The final formulation should be a clear solution.

Causality and Considerations:

  • Mechanism: Co-solvents reduce the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds.

  • Toxicity: The concentration of the co-solvent must be within the tolerated limits for the animal species being studied. High concentrations of some co-solvents can cause local irritation or systemic toxicity.[11]

Strategy 3: Aqueous Suspensions

For very poorly soluble compounds, or when a higher dose is required, a suspension is a common and practical approach.

Protocol 4: Preparation of a Micronized Suspension

Objective: To prepare a uniform and stable suspension of cBP for oral administration.

Materials:

  • Micronized 1-(2-chlorobenzoyl)piperazine (particle size < 10 µm)

  • Wetting agent (e.g., 0.1% Tween 80 or Poloxamer 188)

  • Suspending/viscosity-enhancing agent (e.g., 0.5% w/v carboxymethylcellulose sodium (CMC-Na) or 1% hydroxypropyl methylcellulose (HPMC))

  • Vehicle (e.g., purified water)

  • Mortar and pestle or homogenizer

Procedure:

  • Wetting the Powder: In a mortar, add the micronized cBP powder. Add a small amount of the vehicle containing the wetting agent and triturate to form a smooth, uniform paste.

  • Adding the Suspending Agent: Slowly add the vehicle containing the suspending agent to the paste with continuous trituration or homogenization.

  • Final Volume Adjustment: Transfer the suspension to a graduated cylinder and add the remaining vehicle to the final volume.

  • Homogenization: Mix the suspension thoroughly by shaking or using a homogenizer to ensure uniform particle distribution.

Causality and Considerations:

  • Particle Size: Micronization increases the surface area of the drug, which can enhance the dissolution rate.

  • Wetting Agent: Reduces the interfacial tension between the solid particles and the liquid vehicle, allowing for better dispersion.

  • Suspending Agent: Increases the viscosity of the vehicle, slowing down the sedimentation of particles and ensuring dose uniformity.

  • Stability: Suspensions should be prepared fresh daily and shaken well before each administration to ensure dose uniformity.

Workflow for Formulation Selection

The following diagram illustrates a typical decision-making workflow for selecting an appropriate formulation strategy for a compound like cBP.

Formulation_Workflow cluster_preformulation Pre-formulation Assessment cluster_development Formulation Development cluster_characterization Characterization & Stability A Determine Target Dose & Route B Assess Physicochemical Properties (Solubility, pKa, LogP) A->B C Is Aqueous Solubility > Target Dose? B->C D Simple Aqueous Solution (pH adjusted if needed) C->D Yes E Try Co-solvent System (e.g., PEG400, PG) C->E No I Characterize Formulation (Appearance, pH, Particle Size) D->I F Is Co-solvent Solubility Sufficient? E->F F->E No, try another co-solvent G Prepare Suspension (Micronized, with excipients) F->G No H Consider Lipid-Based System (e.g., in oil or SEDDS) F->H Consider for high LogP G->I H->I J Assess Short-Term Stability I->J K Proceed to In Vivo Study J->K

Caption: Decision workflow for cBP formulation development.

Characterization and Stability of the Final Formulation

Once a formulation is prepared, it must be characterized to ensure it is suitable for in vivo studies.[12]

Table 2: Key Characterization Parameters

ParameterMethodAcceptance Criteria
Appearance Visual inspectionClear solution or uniform, easily re-suspendable suspension. Free from aggregates.
pH pH meterWithin a physiologically acceptable range (e.g., pH 3-8 for oral gavage).
Particle Size (for suspensions) Laser diffraction or microscopyMean particle size < 10 µm to improve dissolution and absorption.
Dose Uniformity (for suspensions) HPLC analysis of samples from top, middle, and bottom of the containerRelative standard deviation (RSD) < 10%.
Short-term Stability Visual inspection and HPLC analysis after storage at relevant conditions (e.g., 4°C and room temperature) for the duration of the study.No significant change in appearance, pH, or drug concentration.

Conclusion and Best Practices

The successful formulation of 1-(2-chlorobenzoyl)piperazine for animal studies is a critical step in its preclinical development. Due to its anticipated poor aqueous solubility, a systematic approach starting with thorough pre-formulation characterization is essential. For low doses, pH-adjusted aqueous solutions or co-solvent systems may be adequate. For higher doses or very insoluble batches, a micronized suspension is often the most practical approach.

Key Recommendations:

  • Always start with the simplest formulation possible.

  • Ensure all excipients are well-tolerated in the chosen animal model and at the proposed concentrations.

  • Prepare formulations fresh daily unless stability data supports longer storage.

  • For suspensions, ensure the formulation is thoroughly mixed before each dose is drawn.

  • Characterize each new batch of formulation to ensure consistency.

By following these guidelines and protocols, researchers can develop robust and reliable formulations for 1-(2-chlorobenzoyl)piperazine, enabling accurate and reproducible in vivo evaluation.

References

  • Bhusare, K., Regade, P., Patil, N., Shelake, S., & Chougule, N. (2024). Preformulation Studies An Overview. International Journal of Pharmaceutical Sciences, 2(7), 984-996.
  • MDPI. (n.d.). In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System. MDPI. Retrieved from [Link]

  • Gazzaniga, A., et al. (2022).
  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Journal of Toxicologic Pathology. (2022). In vivo screening of subcutaneous tolerability for the development of novel excipients. J-STAGE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • MDPI. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro-in silico-in vivo correlation of enabling formulations of carbamazepine (CBZ). ResearchGate. Retrieved from [Link]

  • Vilegave, K., et al. (2013). Preformulation Studies of Pharmaceutical New Drug Molecule & Products: An Overview. American Journal of Pharmacy & Health Research.
  • International Journal of Pharmaceutical Sciences. (2024).
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). FORMULATION DEVELOPMENT AND IN-VIVO RADIOGRAPHIC STUDIES OF DILTIAZEM HYDROCHLORIDE LOADED FLOATING CAPSULES PREPARED BY MODIFIED PULSINCAP TECHNOLOGY. Retrieved from [Link]

  • SlideShare. (n.d.). Preformulation/pharmaceutical preformulation. Retrieved from [Link]

  • MDPI. (n.d.). (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][2][10]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. MDPI. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)piperazine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(2-Chlorobenzoyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-OPT-2CB-PIP Subject: Yield Optimization & Impurity Control for 1-(2-chlorobenzoyl)piperazine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(2-chlorobenzoyl)piperazine (an intermediate for antipsychotics like Clozapine and Loxapine) presents a classic competing-reaction challenge. The core difficulty is selectivity : preventing the highly nucleophilic secondary amine of the product from reacting with a second equivalent of acid chloride to form the bis-amide impurity (1,4-bis(2-chlorobenzoyl)piperazine).

This guide replaces standard "recipe" approaches with a mechanistically grounded protocol . It focuses on kinetic control to maximize the mono-substituted product and a pH-swing workup to isolate it with high purity (>98%).

Module 1: Reaction Kinetics & Selectivity

The Core Problem: Competitive Nucleophilicity

Piperazine is a symmetrical diamine.[1][2][3][4] Once the first nitrogen is acylated, the second nitrogen remains nucleophilic. Although the amide group is electron-withdrawing, the distal nitrogen retains significant basicity (pKa ~8.5–9.0). If local concentrations of the acid chloride are high, the mono-product will compete with the starting piperazine for the reagent, leading to the "bis" impurity.

The Solution: Statistical & Kinetic Control

To force the reaction toward the mono-product, we must manipulate the concentration gradient and stoichiometry .

Optimized Protocol: Inverse Addition Strategy
  • Reagents:

    • Piperazine (anhydrous or hexahydrate): 4.0 – 5.0 equivalents (Critical for selectivity).

    • 2-Chlorobenzoyl chloride: 1.0 equivalent.

    • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

    • Base: None required if excess piperazine is used (it acts as its own HCl scavenger).

  • Step-by-Step Workflow:

    • Dissolution: Dissolve 5.0 eq of piperazine in DCM. Ensure complete solubility.

    • Temperature Control: Cool the piperazine solution to 0–5°C .

      • Reasoning: Lower temperature reduces the reaction rate constant (

        
        ), increasing the selectivity difference between the starting material and the mono-product.
        
    • Inverse Addition: Dissolve 1.0 eq of 2-chlorobenzoyl chloride in DCM. Add this solution dropwise to the piperazine solution over 60–90 minutes.

      • Causality: This ensures that at the point of mixing, the concentration of unreacted piperazine is always vastly higher than the concentration of the mono-product.

    • Quench: Allow to warm to room temperature (RT) and stir for 2 hours.

Visualizing the Pathway

The following diagram illustrates the kinetic competition and how the protocol shifts the equilibrium.

ReactionPathway cluster_control Optimization Logic Pip Piperazine (Excess 5.0 eq) Mono TARGET: 1-(2-chlorobenzoyl)piperazine (Basic Amine) Pip->Mono Fast (k1) Main Pathway Reagent 2-Chlorobenzoyl Chloride Reagent->Mono Bis IMPURITY: Bis-amide (Neutral) Reagent->Bis Mono->Bis Slow (k2) Side Reaction Control1 High Dilution + Slow Addition suppresses k2

Figure 1: Reaction pathway showing the competition between mono-acylation (Target) and di-acylation (Impurity). High equivalents of piperazine statistically block the second step.

Module 2: Purification via pH-Swing Extraction

The Core Problem: Solubility Overlap

The reaction mixture contains:

  • Target Mono-product (Basic).

  • Excess Piperazine (Highly Basic).

  • Bis-impurity (Neutral/Non-basic).

  • Piperazine Hydrochloride salts.[3][4][5][6]

Standard chromatography is inefficient here due to the polarity of the amines. A pH-swing extraction is the self-validating method of choice.

Optimized Workup Protocol

This system uses the pKa differences to separate the components into different phases.

PhasepH ConditionSpecies BehaviorAction
1.[2] Acid Wash pH ~2-3 (Dilute HCl)Mono-product: Protonated (

), soluble in water.Bis-impurity: Neutral, stays in organic.Piperazine: Protonated, soluble in water.
Discard Organic Layer. (Removes Bis-impurity).
2. Basification pH > 12 (NaOH)Mono-product: Deprotonated (

), becomes lipophilic.Piperazine: Deprotonated, but highly water-soluble (logP < 0).
Extract with DCM. (Target moves to organic; Piperazine stays in water).
3. Wash NeutralMono-product: In DCM.Wash with Brine to remove trace piperazine.
Step-by-Step Workflow:
  • Filtration: Filter the reaction mixture to remove solid piperazine hydrochloride salts formed during the reaction.

  • Evaporation: Remove the solvent to obtain a residue (if using Toluene) or proceed directly (if using DCM).

  • Acid Extraction: Add 1N HCl to the residue/solution until pH < 2. Extract with Ethyl Acetate or DCM.

    • Checkpoint: The aqueous layer contains your product. The organic layer contains the bis-amide. Keep the Aqueous Layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base product precipitates or oils out.

  • Final Extraction: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Visualizing the Workup Logic

WorkupFlow Mix Crude Reaction Mixture (Mono, Bis, Excess Pip) Acid Add 1N HCl (pH < 2) Partition Mix->Acid Org1 Organic Phase Contains: Bis-amide Acid->Org1 Discard Aq1 Aqueous Phase Contains: Mono-H+, Pip-H+ Acid->Aq1 Keep Base Add NaOH (pH > 12) Partition Aq1->Base Aq2 Aqueous Phase Contains: Excess Piperazine (Highly water soluble) Base->Aq2 Discard Org2 Organic Phase (DCM) Contains: TARGET MONO-PRODUCT Base->Org2 Isolate

Figure 2: The pH-swing extraction logic separates the target from both the non-basic bis-impurity and the highly water-soluble excess piperazine.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a white precipitate immediately upon adding the acid chloride. Is this the bis-impurity?

  • Diagnosis: Likely not. This is most likely Piperazine Monohydrochloride .

  • Explanation: As the reaction proceeds, HCl is generated. Since piperazine is the base, it scavenges the HCl and precipitates (it is insoluble in DCM).

  • Action: This is a sign the reaction is working. Do not filter it until the reaction is complete. You can add a small amount of water during workup to dissolve it if it interferes with stirring.

Q2: My yield is low (<40%), but TLC shows conversion.

  • Diagnosis: Loss of product into the aqueous phase during extraction.

  • Explanation: 1-(2-chlorobenzoyl)piperazine is a secondary amine. If the pH is not high enough (>11-12) during the final extraction, a significant portion remains protonated and stays in the water.

  • Action: Ensure the aqueous phase is pH 12-13 before the final DCM extraction. Saturate the aqueous phase with NaCl (salting out) to force the organic product into the DCM layer.

Q3: Can I use a coupling agent (EDC/NHS) instead of the acid chloride?

  • Analysis: Yes, using 2-chlorobenzoic acid with EDC/HOBt is possible.

  • Pros: Milder conditions, no HCl gas generation.

  • Cons: Atom economy is lower; removal of urea byproducts can be difficult. The acid chloride method (Schotten-Baumann) is generally preferred for scale and cost-efficiency in this specific synthesis [1][2].

Q4: How do I remove trace Piperazine if it persists after workup?

  • Action: Perform a water wash .[7]

  • Reasoning: Free piperazine is extremely hygroscopic and water-soluble (

    
    ). The target product (
    
    
    
    ) is much more lipophilic. Washing the DCM layer with water (2x) effectively removes residual piperazine without losing significant product.

References

  • BenchChem Technical Support. (2025).[5][8] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from

  • National Institutes of Health (NIH). (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation. Retrieved from

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9][10] Journal of Chemical & Engineering Data. Retrieved from [Semantic Scholar]([Link]

  • Google Patents. (2011). Method of direct mono-N-substitution of piperazine (CZ305317B6). Retrieved from

Sources

minimizing impurities in the synthesis of 1-(2-chlorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-chlorobenzoyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reactions for purity and yield.

Troubleshooting Guide: Minimizing Impurities

The synthesis of 1-(2-chlorobenzoyl)piperazine, typically achieved through the acylation of piperazine with 2-chlorobenzoyl chloride, is a well-established reaction. However, like any chemical transformation, it is prone to the formation of impurities that can complicate purification and impact the quality of the final product. This section addresses the most common issues and provides actionable solutions.

Problem 1: Formation of N,N'-bis(2-chlorobenzoyl)piperazine (Disubstituted Impurity)

Symptoms:

  • A significant peak corresponding to the molecular weight of N,N'-bis(2-chlorobenzoyl)piperazine is observed in mass spectrometry (MS) analysis.

  • Thin Layer Chromatography (TLC) shows a less polar spot in addition to the product spot.

  • Yield of the desired mono-substituted product is lower than expected.

Causality: Piperazine possesses two secondary amine groups, both of which are nucleophilic and can react with the electrophilic 2-chlorobenzoyl chloride. The formation of the disubstituted impurity, N,N'-bis(2-chlorobenzoyl)piperazine, occurs when a second molecule of the acylating agent reacts with the remaining secondary amine of the desired monosubstituted product.[1] This is a common issue in the synthesis of monosubstituted piperazine derivatives.[1][2]

Solutions:

  • Stoichiometric Control: Carefully controlling the molar ratio of the reactants is crucial. Using a stoichiometric excess of piperazine relative to 2-chlorobenzoyl chloride will favor the formation of the mono-acylated product. A common starting point is to use 2 to 4 equivalents of piperazine for every equivalent of 2-chlorobenzoyl chloride.

  • Slow Addition of Acylating Agent: Adding the 2-chlorobenzoyl chloride solution dropwise to the piperazine solution at a controlled temperature (typically 0-5 °C) can significantly minimize the formation of the disubstituted byproduct. This maintains a low concentration of the acylating agent in the reaction mixture at any given time, reducing the probability of a second acylation event.

  • In Situ Protonation of Piperazine: A highly effective strategy is to leverage the basicity of the two nitrogen atoms in piperazine. By adding one equivalent of a strong acid (e.g., hydrochloric acid) to the piperazine solution before the addition of the acylating agent, you can selectively protonate one of the nitrogen atoms. The resulting piperazinium salt is significantly less nucleophilic, effectively "protecting" one of the amine groups and directing the acylation to the free secondary amine.[1]

Experimental Protocol: In Situ Protonation for Mono-acylation

  • Dissolve piperazine (2 equivalents) in a suitable solvent (e.g., dichloromethane or toluene) in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid (1 equivalent in a suitable solvent) to the piperazine solution while maintaining the temperature.

  • Prepare a solution of 2-chlorobenzoyl chloride (1 equivalent) in the same solvent.

  • Add the 2-chlorobenzoyl chloride solution dropwise to the piperazine hydrochloride slurry over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, proceed with the work-up and purification.

Problem 2: Presence of 2-Chlorobenzoic Acid Impurity

Symptoms:

  • An acidic component is detected during work-up (e.g., effervescence upon addition of a basic solution).

  • A peak corresponding to the molecular weight of 2-chlorobenzoic acid is observed in MS analysis of the crude product.

  • The pH of the aqueous layer after extraction is lower than expected.

Causality: 2-Chlorobenzoyl chloride is a reactive acyl chloride that is susceptible to hydrolysis, especially in the presence of water.[3] This hydrolysis reaction produces 2-chlorobenzoic acid. The presence of moisture in the reactants, solvents, or reaction atmosphere can lead to the formation of this impurity.

Solutions:

  • Use of Anhydrous Conditions: Ensure that all glassware is thoroughly dried before use. Use anhydrous solvents and ensure that the piperazine and other reagents are free from moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize contact with atmospheric moisture.

  • Quality of 2-Chlorobenzoyl Chloride: Use freshly distilled or high-purity 2-chlorobenzoyl chloride. Over time, this reagent can degrade through hydrolysis if not stored properly.

  • Basic Work-up: During the work-up procedure, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) will effectively remove the acidic 2-chlorobenzoic acid impurity by converting it to its water-soluble carboxylate salt.

Data Summary: Impact of Reaction Conditions on Impurity Profile

ParameterCondition A (Suboptimal)Condition B (Optimized)Predominant Impurity
Piperazine (equiv.) 1.13.0N,N'-bis(2-chlorobenzoyl)piperazine
Addition of Acyl Chloride Rapid, at room temp.Dropwise, at 0-5 °CN,N'-bis(2-chlorobenzoyl)piperazine
Solvent Quality Technical GradeAnhydrous2-Chlorobenzoic Acid
Atmosphere AirNitrogen2-Chlorobenzoic Acid

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2-chlorobenzoyl)piperazine?

The most direct and widely used method is the Schotten-Baumann acylation of piperazine with 2-chlorobenzoyl chloride.[] This reaction involves the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Q2: What are the key reaction parameters to control for a successful synthesis?

The critical parameters to control are:

  • Stoichiometry: The molar ratio of piperazine to 2-chlorobenzoyl chloride directly influences the selectivity towards the mono-acylated product.

  • Temperature: Low temperatures (0-5 °C) during the addition of the acyl chloride are essential to control the exothermic reaction and minimize side reactions.

  • Solvent: Aprotic solvents such as dichloromethane, toluene, or tetrahydrofuran are commonly used. The choice of solvent can influence reaction rates and solubility of reactants and products.

  • Base: A base is required to neutralize the hydrochloric acid generated during the reaction. An excess of piperazine can act as the base, or an external base like triethylamine can be added.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, product, and any major impurities. The disappearance of the limiting reagent (typically 2-chlorobenzoyl chloride) and the appearance of the product spot indicate the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion and impurity profile.

Q4: What are the recommended purification methods for 1-(2-chlorobenzoyl)piperazine?

  • Extraction and Washing: After the reaction is complete, a standard aqueous work-up is typically performed. This involves washing the organic layer with water, a mild acid (to remove excess piperazine), a mild base (to remove acidic impurities), and finally with brine.

  • Recrystallization: Recrystallization is a powerful technique for purifying the final product. Suitable solvent systems can be determined experimentally, but common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.[1]

  • Column Chromatography: For high-purity requirements or if recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used to separate the product from impurities.[5]

Q5: What analytical techniques are used to confirm the identity and purity of the final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of 1-(2-chlorobenzoyl)piperazine. The spectra will show characteristic signals for the aromatic protons, the piperazine ring protons, and the carbonyl carbon.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of the final product. It can be used to quantify the desired product and any impurities present. For piperazine and its derivatives that may lack a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed for enhanced detection.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl (C=O) stretch, which is typically observed in the region of 1630-1680 cm-1.

Visualizing the Workflow

Diagram 1: Synthetic Pathway and Key Impurities

Synthesis_and_Impurities piperazine Piperazine product 1-(2-Chlorobenzoyl)piperazine piperazine->product + 2-Chlorobenzoyl Chloride acyl_chloride 2-Chlorobenzoyl Chloride hydrolysis_product 2-Chlorobenzoic Acid acyl_chloride->hydrolysis_product + H2O disubstituted N,N'-bis(2-chlorobenzoyl)piperazine product->disubstituted + 2-Chlorobenzoyl Chloride (Excess)

Caption: Synthetic route to 1-(2-chlorobenzoyl)piperazine and common impurity formation pathways.

Diagram 2: Troubleshooting Logic for Impurity Minimization

Troubleshooting_Workflow start Synthesis of 1-(2-Chlorobenzoyl)piperazine impurity_check Impurity Detected? start->impurity_check disubstituted Disubstituted Impurity (N,N'-bis) impurity_check->disubstituted Yes acidic_impurity Acidic Impurity (2-Chlorobenzoic Acid) impurity_check->acidic_impurity Yes no_impurity No Significant Impurity impurity_check->no_impurity No control_stoichiometry Control Stoichiometry (Excess Piperazine) disubstituted->control_stoichiometry slow_addition Slow Addition of Acyl Chloride disubstituted->slow_addition in_situ_protonation In Situ Protonation disubstituted->in_situ_protonation anhydrous_conditions Use Anhydrous Conditions acidic_impurity->anhydrous_conditions basic_workup Perform Basic Work-up acidic_impurity->basic_workup end_product Pure Product control_stoichiometry->end_product slow_addition->end_product in_situ_protonation->end_product anhydrous_conditions->end_product basic_workup->end_product no_impurity->end_product

Caption: Decision tree for troubleshooting common impurities in the synthesis.

References

  • Kratochvíl, B., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. 2-Chlorobenzoyl chloride. [Link]

  • Google Patents.
  • Autech. Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. [Link]

  • Google Patents. Process for making n-(diphenylmethyl)piperazines.
  • International Journal of Scientific & Technology Research. Catalytic Acylation Of 3-Benzylbenzoxazoline-2- On With Aliphatic Acid Chlorangrid. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Yildiz, I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8071-8087. [Link]

  • Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1586. [Link]

  • ResearchGate. Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride. [Link]

  • Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

Sources

optimizing solvent conditions for 1-(2-chlorobenzoyl)piperazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Chlorobenzoyl)piperazine Synthesis Status: Operational | Agent: Senior Application Scientist

Introduction: The Criticality of Solvent Choice

Welcome to the technical support hub for 1-(2-chlorobenzoyl)piperazine . This molecule is a pharmacologically active scaffold and a crucial intermediate for antipsychotic agents (e.g., Clozapine analogs, Amoxapine).

The synthesis typically involves the acylation of piperazine with 2-chlorobenzoyl chloride. The technical challenge lies in the symmetry of piperazine . Because it possesses two identical secondary amines, preventing the formation of the bis-acylated impurity (1,4-bis(2-chlorobenzoyl)piperazine) requires precise control over solvent conditions, stoichiometry, and addition kinetics.

This guide optimizes your solvent system to balance solubility , selectivity , and workup efficiency .

Part 1: Solvent Selection Matrix

The choice of solvent dictates the reaction phase (homogeneous vs. heterogeneous) and the "self-regulating" capacity of the system to prevent over-acylation.

Solvent SystemPhase BehaviorSelectivity ProfileRecommended For
Dichloromethane (DCM) Heterogeneous (Slurry) . The HCl salt of piperazine precipitates immediately.High . Precipitation of the salt removes it from the equilibrium, but can cause stirring issues.Lab-scale (<100g); High purity requirements.
Toluene Heterogeneous . Salt precipitates as a sticky solid or oil depending on temp.Moderate . Requires heating to redissolve for workup.Process scale; Recrystallization-based purification.[1][2]
THF / Dioxane Homogeneous . The salt often remains partially soluble or forms a fine suspension.Low . Higher risk of bis-acylation due to better solubility of all species.Reactions using coupling agents (HATU/EDC) instead of acid chlorides.
Water/DCM (Biphasic) Schotten-Baumann . Reaction occurs at the interface.High . The protonated piperazine stays in the aqueous layer, protecting it.Large scale; "Green" chemistry requirements.

Part 2: Optimized Experimental Protocol

Method: Nucleophilic Acylation via Acid Chloride (High-Selectivity Protocol) Objective: Maximize mono-acylated product; Minimize bis-impurity.

Reagents:
  • Piperazine (Anhydrous): 3.0 – 5.0 equivalents (Excess is critical for selectivity).

  • 2-Chlorobenzoyl Chloride: 1.0 equivalent.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Base: None required if using excess piperazine (it acts as its own HCl scavenger).

Step-by-Step Workflow:
  • Preparation of Amine Solution:

    • Dissolve Piperazine (4.0 eq) in DCM (10 mL/g).

    • Note: Ensure complete dissolution. If using piperazine hexahydrate, you must dry the solution with MgSO₄ or use the biphasic method, as water hydrolyzes the acid chloride.

    • Cool to 0°C using an ice bath.

  • Controlled Addition (The "Inverse" Technique):

    • Dissolve 2-Chlorobenzoyl chloride (1.0 eq) in DCM (5 mL/g).

    • Add the acid chloride solution to the piperazine solution dropwise over 60–90 minutes.

    • Technical Insight: High dilution and slow addition ensure that the acid chloride always encounters a vast excess of unreacted piperazine, statistically favoring mono-acylation.

  • Reaction Monitoring:

    • Maintain temperature at 0–5°C for 2 hours, then warm to room temperature.

    • Visual Check: A white precipitate (Piperazine·HCl) will form.[3] This is normal.

    • TLC System: MeOH:DCM (1:9) with 1% NH₄OH. (Stain: Ninhydrin for piperazine; UV for product).

  • Workup (The "Self-Validating" Purification):

    • Filtration: Filter off the white solid (Piperazine·HCl). Wash the cake with DCM.

    • Acid/Base Extraction (Critical Step):

      • Wash the DCM filtrate with Water (3x) to remove excess free piperazine.

      • Extract the DCM layer with 1M HCl (3x).

        • Chemistry: The product (mono-amide) protonates and goes into the aqueous layer.

        • Impurity: The bis-amide (no basic nitrogen) stays in the DCM layer.

      • Discard the DCM layer (contains bis-impurity).

      • Basify the aqueous layer (pH > 12) with NaOH. The product will precipitate or oil out.

      • Extract back into DCM, dry (Na₂SO₄), and evaporate.

Part 3: Troubleshooting & FAQs

Q1: The reaction mixture has turned into a solid brick. Stirring has stopped.

Diagnosis: You are using a non-polar solvent (DCM or Toluene) at high concentration. The Piperazine[3][4][5][6][7][8][9]·HCl salt byproduct is voluminous. Solution:

  • Immediate Fix: Add more solvent (dilute by 2x). Use an overhead mechanical stirrer instead of a magnetic bar.

  • Prevention: Use the Biphasic Schotten-Baumann method (Water/DCM). The salt stays dissolved in the water layer, keeping the organic layer fluid.

Q2: I am seeing 15-20% of the bis-acylated impurity.

Diagnosis: Localized high concentration of acid chloride. Solution:

  • Inverse Addition: Are you adding piperazine to the chloride? Stop. Always add the chloride to the piperazine .

  • Temperature: Lower the temperature to -10°C. Lower temperatures favor the kinetic product (mono-acylation) over the thermodynamic product.

  • Stoichiometry: Increase piperazine equivalents from 3.0 to 5.0. Recover the excess piperazine during workup (it is water-soluble).

Q3: My yield is low (<40%), but purity is high.

Diagnosis: Loss of product during the Acid/Base extraction workup. Solution:

  • The mono-benzoyl piperazine is amphiphilic. It has moderate water solubility even as a free base.

  • Fix: When extracting the basified aqueous layer, use Chloroform/Isopropanol (3:1) instead of pure DCM. This mixture is more polar and recovers the product more effectively from the water phase. Saturate the water phase with NaCl (salting out) to push the product into the organic layer.

Part 4: Visualizing the Logic

Diagram 1: Reaction Workflow & Selectivity Control

This flow chart illustrates the decision-making process for solvent and workup based on the desired outcome.

G Start Start: 1-(2-chlorobenzoyl)piperazine Synthesis Decision Select Solvent System Start->Decision RouteA Route A: Anhydrous DCM (Standard Lab Scale) Decision->RouteA High Purity Needed RouteB Route B: Water/DCM (Schotten-Baumann / Scale-up) Decision->RouteB Process Scale / Green Precipitation Precipitation of Piperazine·HCl (Stops Bis-Acylation) RouteA->Precipitation Self-Regulating Workup Acid/Base Extraction (Purification Step) RouteB->Workup Biphasic Precipitation->Workup BisRemoval Discard Organic Layer (Removes Bis-Impurity) Workup->BisRemoval Acid Wash ProductRecovery Basify Aqueous Layer -> Extract (Recovers Mono-Product) BisRemoval->ProductRecovery Basify

Caption: Workflow for solvent selection and the "Self-Validating" Acid/Base purification strategy.

Diagram 2: The Selectivity Mechanism

Understanding why the solvent matters for mono- vs. bis-acylation.

ReactionPath Piperazine Piperazine (Excess) Intermediate Mono-Amide (Target Product) Piperazine->Intermediate Fast (k1) Salt Piperazine·HCl (Precipitate) Piperazine->Salt Sacrificial Base RCOCl 2-Cl-Benzoyl Chloride RCOCl->Intermediate Impurity Bis-Amide (Impurity) Intermediate->Impurity Slow (k2) (If excess RCOCl exists) Intermediate->Salt Scavenges HCl (In DCM)

Caption: Kinetic competition. In non-polar solvents (DCM), the salt precipitates, protecting the amine pool. In polar solvents, species remain active, increasing bis-acylation risk.

References

  • BenchChem. (2025).[3][10] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from

  • National Institutes of Health (NIH). (2013). Classics in Chemical Neuroscience: Clozapine. ACS Chemical Neuroscience. Retrieved from

  • Google Patents. (2013). Process for the preparation of clozapine (CN106279048A). Retrieved from

  • MDPI. (2024).[8] Synthetic Approaches to Piperazine-Containing Drugs. Molecules. Retrieved from

  • UNODC. (2021). Recommended methods for the Identification and Analysis of Piperazines. Retrieved from

Sources

Technical Support Center: Solubility Optimization for 1-(2-chlorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-(2-chlorobenzoyl)piperazine .[1][2][3] It is structured to address specific "tickets" (common issues) with actionable, scientifically grounded protocols.

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket Scope: Aqueous Solubility & Formulation[1][2][3]

Molecule Profile & Root Cause Analysis

Before attempting remediation, you must understand why the molecule precipitates.[3]

  • Molecule: 1-(2-chlorobenzoyl)piperazine[1][2][3][4]

  • Chemical Nature: Mono-basic Amide.[1][3]

    • N1 (Amide Nitrogen): The nitrogen attached to the carbonyl group is non-basic due to resonance delocalization.[2][3] It does not protonate under physiological conditions.[1][3]

    • N4 (Secondary Amine): The distal nitrogen is basic (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).[1][2] This is your primary "solubility handle."
      
    • Lipophilicity: The 2-chlorobenzoyl moiety is highly lipophilic and planar, driving strong crystal lattice energy (poor solubility).[1][2][3]

The Challenge: In neutral water (pH 7), the molecule exists predominantly as a neutral free base, leading to solubility ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


.[2]

Troubleshooting Tickets

Ticket #101: "My compound precipitates immediately upon dilution into PBS (pH 7.4)."

Diagnosis: You are diluting a DMSO stock into a buffer where the pH is near the molecule's ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


.[2] At pH 7.4, a significant fraction of the molecule is unprotonated (neutral) and insoluble.[2][3]

Resolution Protocol: pH Adjustment & Salt Formation To achieve aqueous solubility ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


, you must lower the pH to fully protonate the N4 amine.[2]

The "Rule of 3" Protocol: For a base with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


, you need a pH of 

or lower to ensure

ionization.[2]
  • In Situ Salt Formation (Quick Fix for Assays):

    • Do not dissolve in pure DMSO.[1][2][3]

    • Step 1: Dissolve compound in 100% DMSO at

      
       final concentration.
      
    • Step 2: Prepare the diluent: 50 mM Acetate Buffer (pH 4.[1][2][3]5) or 0.01 M HCl.[1][2][3]

    • Step 3: Spike the DMSO stock into the acidic diluent.[2][3]

    • Result: The amine protonates instantly, preventing precipitation.[1][3]

  • Crystalline Salt Synthesis (Permanent Fix): If you require a solid form for long-term stability, synthesize the Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt.[1][2][3]

    • Step 1: Dissolve 1g free base in minimal Ethanol or Ethyl Acetate.[1][2][3]

    • Step 2: Add 1.05 equivalents of HCl (4M in dioxane) or Methanesulfonic acid dropwise at 0°C.

    • Step 3: Stir for 1 hour. If no precipitate forms, add diethyl ether (anti-solvent).[1][2][3]

    • Step 4: Filter and dry under vacuum.[1][2][3]

Decision Logic for Salt Selection:

SaltSelection Start Select Solubility Strategy CheckPka Check pKa (N4 ~ 9.0) Start->CheckPka Target Target Application? CheckPka->Target InVitro In Vitro / HTS Target->InVitro InVivo In Vivo / PK Target->InVivo YesAcid Use HCl Salt (High Solubility, Low pH) InVitro->YesAcid Usually Yes Acidity Can pH < 5 be tolerated? InVivo->Acidity Yes Yes Acidity->Yes Yes No No Acidity->No No NoAcid Use Mesylate/Tartrate (Modulates pH less aggressively) Yes->YesAcid No->NoAcid

Figure 1: Decision tree for selecting the appropriate salt form based on the intended application.

Ticket #102: "I cannot use acidic buffers (pH < 5) for my cell culture/animal model."

Diagnosis: Protonation is not an option because low pH is toxic to your biological system.[1][2][3] You must solubilize the neutral form using complexation.[1][2][3]

Resolution Protocol: Cyclodextrin Complexation Cyclodextrins (CDs) form a "host-guest" inclusion complex.[1][2][3][5] The hydrophobic chlorobenzoyl tail enters the CD cavity, while the hydrophilic exterior interacts with water.[3]

Recommended Agent: Sulfobutyl Ether ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-Cyclodextrin (SBE-

-CD)
or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.[1][2] Avoid native ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-CD due to nephrotoxicity in vivo.[1]

The "Phase Solubility" Protocol:

  • Preparation: Prepare a 20% (w/v) solution of HP-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -CD in water (or PBS).[1][2]
    
  • Addition: Add excess 1-(2-chlorobenzoyl)piperazine solid to the CD solution.

  • Equilibration: Shake/vortex at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    m PVDF filter to remove undissolved solid.[1][2]
    
  • Quantification: Analyze the filtrate by HPLC to determine the soluble concentration.

Expected Outcome: Solubility can often be increased from ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 to 

without altering pH.[1][2]

Mechanism of Action:

Complexation cluster_0 Aqueous Phase Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex k_1 (Association) CD Cyclodextrin (Host Cavity) CD->Complex Complex->Drug k_-1 (Release)

Figure 2: Equilibrium dynamics of Cyclodextrin inclusion. The hydrophobic drug is sequestered, shielding it from the aqueous environment.

Ticket #103: "My kinetic solubility data is inconsistent."

Diagnosis: This is likely due to the "Cosolvent Crash" effect.[1][2][3] When you spike a DMSO stock into water, the organic solvent dissipates faster than the drug can dissolve, creating amorphous precipitates that are hard to see but scatter light.[3]

Resolution Protocol: Cosolvent Optimization For assays where neither salt nor CD is appropriate, use a ternary cosolvent system.[1][3]

Recommended Formulation (IV/IP Injection or Assay):

  • 10% DMSO (Solubilizer)[1][2][3]

  • 40% PEG 400 (Stabilizer/Cosolvent)[1][2][3]

  • 50% Water/Saline (Bulk)[1][2][3]

Preparation Order (Critical):

  • Dissolve drug in DMSO completely.[1][2][3]

  • Add PEG 400 to the DMSO solution and mix.

  • Slowly add Water/Saline while vortexing.[1][2][3]

    • Why? Adding water directly to DMSO often causes precipitation.[1][2][3] The PEG acts as a buffer against polarity shock.[1][2][3]

Summary of Physicochemical Properties (Reference Data)

PropertyValue (Approx.)Implication
Molecular Weight ~224.69 g/mol Small molecule, good permeability potential.[1][3]
H-Bond Donors 1 (Amine NH)Limited water interaction.[1][2][3]
H-Bond Acceptors 2 (Amide O, Amine N)
pKa (Calc) ~8.5 - 9.0 (Piperazine N4)Basic.[1][2][3] Ionizable in acidic conditions.[1][2][3]
LogP (Calc) ~1.5 - 2.5Moderately lipophilic.[1][2][3]
Preferred Salt Hydrochloride (HCl)Standard for piperazines; forms stable solids.[1][2][3]

References

  • PubChem. 1-(2-Chlorophenyl)piperazine Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link] (Accessed Jan 2026).[1][2][3] Note: Provides structural data and computed properties for the core scaffold.

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Available at: [Link] (Accessed Jan 2026).[1][2][3] Note: General reference for cosolvent and complexation strategies.

  • Jankovic, S. et al. Cyclodextrin complexation of piperazine derivatives.[1][3] Journal of Inclusion Phenomena and Macrocyclic Chemistry.[1][2][3] (General reference for CD-piperazine interactions).

  • MDPI. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Available at: [Link].[1][2][3][6][7] Note: Describes synthesis and HCl salt formation of benzoyl-piperazine analogs.

Sources

Technical Support Center: Purification of 1-(2-Chlorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(2-chlorobenzoyl)piperazine. Drawing from established principles of organic chemistry and practical laboratory experience, this guide offers troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflow and enhance product purity and yield.

Introduction

1-(2-Chlorobenzoyl)piperazine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount to ensure the desired efficacy, safety, and stability of the final drug substance. The synthesis, typically a Schotten-Baumann reaction between piperazine and 2-chlorobenzoyl chloride, can present several purification challenges, including the removal of unreacted starting materials, byproducts, and degradation products. This guide is designed to provide logical, evidence-based solutions to these common issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 1-(2-chlorobenzoyl)piperazine, offering causative explanations and actionable solutions.

Problem 1: Low Yield of Isolated Product

Q: After the reaction work-up, the yield of my 1-(2-chlorobenzoyl)piperazine is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors throughout the synthetic and purification process. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The acylation of piperazine may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the limiting reagent (typically 2-chlorobenzoyl chloride).

  • Suboptimal Reaction Conditions: The Schotten-Baumann reaction is sensitive to pH and temperature. Ensure the reaction medium is sufficiently basic to neutralize the HCl generated, which would otherwise protonate the piperazine, rendering it non-nucleophilic[1]. Maintaining a low temperature (0-5 °C) during the addition of the acyl chloride can minimize side reactions.

  • Formation of Byproducts: The primary competing reaction is the formation of the disubstituted byproduct, 1,4-bis(2-chlorobenzoyl)piperazine. Using an excess of piperazine can favor the formation of the desired mono-substituted product[2].

  • Losses during Work-up and Extraction: 1-(2-Chlorobenzoyl)piperazine, especially in its protonated form, may have some solubility in the aqueous phase. Ensure the pH of the aqueous layer is basic (pH > 9) before extraction with an organic solvent like dichloromethane or ethyl acetate to maximize the recovery of the free base. Perform multiple extractions to ensure complete transfer to the organic phase.

  • Inappropriate Purification Method: The chosen purification method may not be suitable for your specific impurity profile, leading to significant product loss. Refer to the detailed protocols for recrystallization and column chromatography below.

Problem 2: Presence of Impurities in the Final Product

Q: My final product shows persistent impurities, as identified by HPLC/GC-MS. What are the likely impurities and how can I remove them?

A: The nature of the impurities will dictate the most effective purification strategy. The most common impurities are outlined in the table below.

ImpurityChemical StructureOriginRecommended Removal Method
PiperazineUnreacted starting materialAqueous wash with dilute acid, followed by recrystallization or column chromatography.
2-Chlorobenzoic acidHydrolysis of 2-chlorobenzoyl chlorideAqueous wash with a weak base (e.g., sodium bicarbonate solution).
1,4-bis(2-chlorobenzoyl)piperazineDi-acylation of piperazineRecrystallization or column chromatography. This byproduct is less polar than the desired product.

Troubleshooting Workflow for Impurity Removal:

Caption: Troubleshooting workflow for impurity removal.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 1-(2-chlorobenzoyl)piperazine?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 1-(2-chlorobenzoyl)piperazine, a good starting point is a mixed solvent system. A common and effective combination is isopropanol/water or ethanol/water[3]. Dissolve the crude product in a minimal amount of hot alcohol and then add water dropwise until turbidity persists. Reheat to obtain a clear solution and then allow it to cool slowly. Other non-polar/polar solvent combinations like ethyl acetate/hexane can also be effective[4][5][6].

Q2: What are the recommended conditions for purifying 1-(2-chlorobenzoyl)piperazine by flash column chromatography?

A2: Flash column chromatography is an excellent method for separating the desired product from less polar byproducts like the disubstituted piperazine. A typical stationary phase is silica gel (60-120 mesh). The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation (Rf of the desired product around 0.2-0.3). A good starting eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane[7][8]. A gradient elution, starting with a lower polarity and gradually increasing it, can be very effective.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended to confirm the purity and identity of your 1-(2-chlorobenzoyl)piperazine.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for quantifying purity and detecting impurities[9][10]. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. It also provides structural information from the mass spectrum, confirming the identity of the main product[11][12][13].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q4: Is 1-(2-chlorobenzoyl)piperazine stable? What are the recommended storage conditions?

A4: The amide bond in 1-(2-chlorobenzoyl)piperazine is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which would yield piperazine and 2-chlorobenzoic acid[14][15][16]. For long-term storage, it is recommended to keep the solid product in a tightly sealed container in a cool, dry, and dark place. Piperazine and its derivatives can be hygroscopic and light-sensitive[17].

Experimental Protocols

Protocol 1: Recrystallization of 1-(2-Chlorobenzoyl)piperazine

This protocol provides a general procedure for the purification of crude 1-(2-chlorobenzoyl)piperazine by recrystallization.

Materials:

  • Crude 1-(2-chlorobenzoyl)piperazine

  • Isopropanol (or Ethanol)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 1-(2-chlorobenzoyl)piperazine in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid.

  • Reheat the mixture until it becomes a clear solution again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of 1-(2-Chlorobenzoyl)piperazine

This protocol outlines a general procedure for purification by flash column chromatography.

Materials:

  • Crude 1-(2-chlorobenzoyl)piperazine

  • Silica gel (60-120 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate (or Dichloromethane)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column and allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude 1-(2-chlorobenzoyl)piperazine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(2-chlorobenzoyl)piperazine.

Purification Workflow Diagram:

Purification_Workflow Start Crude 1-(2-chlorobenzoyl)piperazine Initial_Analysis Initial Purity Assessment (TLC/HPLC) Start->Initial_Analysis Decision Purity > 95%? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No (High initial purity) Column_Chromatography Column Chromatography Decision->Column_Chromatography No (Complex mixture) Pure_Product Pure Product Decision->Pure_Product Yes Final_Analysis Final Purity and Identity Confirmation (HPLC, GC-MS, NMR, MP) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Final_Analysis->Pure_Product

Caption: General purification workflow for 1-(2-chlorobenzoyl)piperazine.

References

  • CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • US6500973B2 - Extractive solution crystallization of chemical compounds.
  • CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • 8.
  • Study on the hydrolysis of 2-chlorobenzamide. PubMed.
  • Schotten–Baumann reaction. Wikipedia.
  • Flash Chromatography, a Fast and Efficient Technique for Purific
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Piperazine | 110-85-0. ChemicalBook.
  • CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
  • Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride.
  • Substances yield after recrystallization
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Chemistry Schotten Baumann Reaction.
  • Flash Chromatography, Synthesis and Work-up Products.
  • (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol | 1263286-37-8. Benchchem.
  • Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI.
  • (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF.
  • US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • mechanism of amide hydrolysis. YouTube.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628. PubChem.
  • (PDF) Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat.
  • Schotten Baumann Reaction. BYJU'S.
  • Enabling facile, rapid and successful chromatographic Flash purification.
  • US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Request PDF.

Sources

identifying and characterizing synthesis byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Byproduct Characterization

Introduction

Welcome to the Technical Support Center. In drug development, an "unknown" peak is not just a spectral anomaly—it is a potential regulatory roadblock and a patient safety risk. This guide moves beyond basic textbook definitions to address the causality of byproduct formation and the practicality of their identification.

We do not just "run a sample." We construct a self-validating evidence chain. Below are the three critical modules for handling synthesis byproducts, structured as troubleshooting workflows.

Module 1: Detection & Initial Screening (LC-MS)

Core Philosophy: You cannot identify what you cannot resolve. The most common failure mode in byproduct analysis is assuming UV purity equals chemical purity.

Troubleshooting Guide: "The Ghost Peak"

Q1: I see a significant impurity peak in my UV trace (254 nm), but it is invisible in my Mass Spec (ESI+). What is happening?

Diagnosis: This is a classic "Ionization Mismatch."

  • Causality: The compound may lack basic sites for protonation (ESI+) or is being suppressed by the matrix.

  • Action Plan:

    • Switch Ionization Modes: Switch to ESI- (Negative mode) or APCI (Atmospheric Pressure Chemical Ionization). APCI is better for neutral/non-polar compounds (e.g., polyaromatics) that do not protonate easily in ESI.

    • Check for Ion Suppression: Co-eluting salts or high-concentration main components can "steal" charge.

      • Test: Dilute the sample 10x. If the impurity signal increases or stays disproportionately high relative to the dilution, you had suppression.

    • UV-Vis Inspection: Check the UV spectrum of the peak using a Diode Array Detector (DAD). If

      
       is <210 nm, it might be a solvent contaminant or plasticizer, not a synthesis byproduct.
      

Q2: My impurity co-elutes with the Main API. How do I resolve it without developing a new method from scratch?

Diagnosis: Lack of Orthogonality.

  • Expert Insight: Changing the gradient slope rarely fixes true co-elution. You need to change the selectivity mechanism.

  • Protocol (The "Golden Triangle" Screen): Run the sample on three chemically distinct columns:

    • C18 (Hydrophobic interaction): Baseline standard.

    • Phenyl-Hexyl (Pi-Pi interaction): Excellent for separating aromatic byproducts (e.g., isomers, regioisomers).

    • PFP (Pentafluorophenyl): Targets polar/halogenated selectivity.

Visual Workflow: Impurity Detection Logic

ImpurityDetection Start Unknown Peak Detected CheckMS Check MS Signal (ESI+) Start->CheckMS MS_Yes Mass Detected? CheckMS->MS_Yes MS_No No Mass Signal MS_Yes->MS_No No MS_Found Mass Found MS_Yes->MS_Found Yes SwitchMode Switch to ESI- / APCI MS_No->SwitchMode SwitchMode->MS_Found Signal Appears Isobaric Is Mass = API Mass? MS_Found->Isobaric Isomer Isomer/Stereoisomer (Run Chiral/PFP LC) Isobaric->Isomer Yes StructElucid Proceed to Structure Elucidation Isobaric->StructElucid No

Caption: Logic flow for initial mass spectrometric detection of unknown impurities.

Module 2: Isolation & Structural Elucidation (NMR/HRMS)

Core Philosophy: Mass tells you what it is (composition); NMR tells you how it is (connectivity).

Troubleshooting Guide: "The Structure Puzzle"

Q3: The impurity is present at 0.1% level. Is this enough for NMR?

Diagnosis: Sensitivity Limitation.

  • Standard NMR: A standard 400 MHz probe requires ~1-2 mg for a decent 1H spectrum. At 0.1% of a 10 mg sample, you have 10 µg. This is invisible.

  • Solution Protocol:

    • Enrichment: Use Prep-HPLC to isolate the peak. Do not dry down completely if the compound is volatile or thermally unstable (common for byproducts). Concentrate to ~500 µL.

    • Cryoprobe: If available, a Cryoprobe increases sensitivity by 4x, allowing characterization of <50 µg.

    • Pseudo-LC-NMR: If isolation fails, use DOSY (Diffusion Ordered Spectroscopy) . If the impurity has a different diffusion coefficient (size/shape) than the main peak, DOSY can mathematically "separate" the NMR signals without physical separation.

Q4: The mass spectrum shows [M+16]. Is it an N-oxide or a Hydroxyl impurity?

Diagnosis: Isobaric Ambiguity. Both add +16 Da.

  • Differentiation Protocol:

    • MS/MS Fragmentation:

      • N-Oxide: Often shows a characteristic loss of -16 Da (oxygen) or -17 Da (OH).

      • Hydroxylation: Usually loses -18 Da (H2O) if aliphatic, or retains the oxygen on the ring if aromatic.

    • Chemical Reduction Test: Treat the sample with a mild reducing agent (e.g., PPh3 or bisulfite).

      • If the peak disappears (reverts to API), it is an N-Oxide .

      • If the peak remains, it is a covalent Hydroxyl modification.

Data Summary: Common Synthesis Byproduct Classes
Mass Shift (

Da)
Potential ModificationMechanistic CauseConfirmation Test
+14 MethylationUse of MeOH as solvent with strong acid/base; MeI carryover.1H NMR (New singlet ~3-4 ppm)
+16 Oxidation (N-Oxide / OH)Air exposure; Peroxides in solvents (e.g., THF, Ethers).Reduction w/ PPh3 (N-Oxide specific)
+18 HydrolysisMoisture in reactor; Acidic workup.D2O Exchange in NMR
+42 AcetylationReaction with Acetic Anhydride or EtOAc solvent breakdown.1H NMR (Singlet ~2.0 ppm)
+2M - X DimerizationHigh concentration; Thermal stress.DOSY NMR (Slower diffusion)

Module 3: Regulatory Control & Risk Assessment

Core Philosophy: Not all impurities are created equal. Context (Dose & Mutagenicity) dictates the action.

Troubleshooting Guide: "The Compliance Threshold"

Q5: When am I required to identify the structure of an impurity?

Answer: Follow the ICH Q3A(R2) decision tree.

  • Reporting Threshold: 0.05% (You must list it).

  • Identification Threshold: 0.10% (or 1.0 mg daily intake, whichever is lower). You must get a structure.

  • Qualification Threshold: 0.15% (or 1.0 mg daily intake). You must prove it is safe (tox studies).

Q6: I found a potential mutagenic impurity (PMI) at 5 ppm. Do I ignore it since it's <0.05%?

Answer: ABSOLUTELY NOT.

  • Authority: ICH M7(R2) governs mutagenic impurities.[1][2][3]

  • The Rule: PMIs must be controlled to the "Threshold of Toxicological Concern" (TTC), typically 1.5 µ g/day .

  • Calculation: If the max daily dose is 1 g, a 1.5 µg limit = 1.5 ppm .

  • Action: You must develop a sensitive LC-MS/MS (SIM or MRM mode) method to quantify this specific impurity at ppm levels.

Visual Workflow: ICH Q3A/M7 Decision Logic

RegulatoryLogic Impurity Impurity Detected Level Is Level > 0.1%? Impurity->Level NoID Report Only (ICH Q3A) Level->NoID No StructID Structural ID Required Level->StructID Yes MutagenCheck In Silico Mutagenicity Check (Derek/Sarah) NoID->MutagenCheck If Structural Alert Exists StructID->MutagenCheck IsMutagen Mutagenic? MutagenCheck->IsMutagen ControlTTC Control to TTC (Usually <1.5 µg/day) IsMutagen->ControlTTC Yes (ICH M7) GeneralLimit Control to 0.15% IsMutagen->GeneralLimit No

Caption: Regulatory decision tree based on ICH Q3A and ICH M7 guidelines.

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1]

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • ZefSci: LCMS Troubleshooting: 14 Best Practices for Laboratories.

  • BenchChem: A Comparative Guide to LC-MS and NMR for the Characterization of Impurities.

  • ResearchGate: Structural Elucidation of Unknown Impurities using NMR and MS.

Sources

Validation & Comparative

Validating the Serotonergic Activity of 1-(2-chlorobenzoyl)piperazine: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the initial identification of a compound's biological activity is a critical first step. However, rigorous validation through secondary and tertiary assays is paramount to confirm its mechanism of action and therapeutic potential. This guide provides an in-depth comparison of methodologies to validate the suspected effects of the novel piperazine derivative, 1-(2-chlorobenzoyl)piperazine (cBZP), at the serotonin 1A (5-HT1A) receptor.

The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including interactions with serotonergic and dopaminergic systems.[1] Preliminary in-silico and primary screening data for cBZP suggest a potential interaction with serotonin receptors. This guide will detail the experimental workflows for robustly characterizing this interaction, using the well-established 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), and the selective antagonist, WAY-100635, as benchmarks for comparison.[2]

The Rationale for Secondary Validation at the 5-HT1A Receptor

The 5-HT1A receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is a key therapeutic target for anxiety and depressive disorders.[3][4] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately modulates neuronal excitability.[6] Given the prevalence of serotonergic activity among piperazine derivatives, a focused investigation into cBZP's effect on the 5-HT1A receptor is a logical and crucial step in its pharmacological profiling.

To achieve a comprehensive validation, we will employ a multi-assay approach:

  • Radioligand Binding Assay: To determine the affinity of cBZP for the human 5-HT1A receptor.

  • cAMP Functional Assay: To characterize the functional consequence of cBZP binding – whether it acts as an agonist, antagonist, or inverse agonist.

  • [35S]GTPγS Binding Assay: To provide further evidence of G-protein activation, an early and direct measure of receptor agonism.[7]

This tiered approach provides a self-validating system, where the data from each assay should logically correlate to build a cohesive pharmacological profile of the test compound.

Experimental Design and Protocols

General Experimental Workflow

The overall workflow for validating the effect of cBZP is depicted below. This process ensures a systematic and rigorous evaluation of the compound's interaction with the 5-HT1A receptor.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation cBZP 1-(2-chlorobenzoyl)piperazine (cBZP) Binding Radioligand Binding Assay cBZP->Binding cAMP cAMP Functional Assay cBZP->cAMP GTPgS [35S]GTPγS Binding Assay cBZP->GTPgS Comparator 8-OH-DPAT & WAY-100635 Comparator->Binding Comparator->cAMP Comparator->GTPgS Ki Determine Binding Affinity (Ki) Binding->Ki EC50 Determine Functional Potency (EC50/IC50) cAMP->EC50 Emax Determine Efficacy (% Activation/Inhibition) cAMP->Emax GTPgS->EC50 GTPgS->Emax Conclusion Pharmacological Profile of cBZP Ki->Conclusion EC50->Conclusion Emax->Conclusion

Caption: General experimental workflow for the validation of cBZP.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor

This assay determines the binding affinity of cBZP for the human 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.[8][9]

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [3H]-8-OH-DPAT (Specific Activity: ~120 Ci/mmol).

  • Non-specific binding control: 10 µM WAY-100635.

  • Test compounds: 1-(2-chlorobenzoyl)piperazine (cBZP), 8-OH-DPAT.

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-h5-HT1A cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine in a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) or 10 µM WAY-100635 (for non-specific binding).

      • 50 µL of various concentrations of the test compound (cBZP or 8-OH-DPAT).

      • 50 µL of [3H]-8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM).

      • 100 µL of membrane homogenate (20-40 µg of protein).

    • Incubate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through the pre-soaked GF/C filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Hunter™ Functional Assay

This assay measures the ability of cBZP to modulate intracellular cAMP levels, indicating its functional activity as an agonist or antagonist at the Gi/o-coupled 5-HT1A receptor.[3][10]

Materials:

  • CHO-K1 cells stably co-expressing the human 5-HT1A receptor and a cAMP-responsive reporter system (e.g., cAMP Hunter™ from DiscoveRx).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4).

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds: cBZP, 8-OH-DPAT (agonist control), WAY-100635 (antagonist control).

  • cAMP detection reagents.

  • 384-well white, solid-bottom microplates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Plate the CHO-K1-h5-HT1A cells in 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Agonist Mode:

    • Prepare serial dilutions of cBZP and 8-OH-DPAT in assay buffer.

    • Add the compounds to the cells and incubate for 30-60 minutes at 37°C.

    • Following incubation, add the cAMP detection reagents according to the manufacturer's protocol.

    • Measure the luminescence signal.

  • Antagonist Mode:

    • Prepare serial dilutions of cBZP and WAY-100635.

    • Pre-incubate the cells with the test compounds for 15-30 minutes at 37°C.

    • Add a fixed concentration of 8-OH-DPAT (EC80) to all wells (except the negative control) and incubate for a further 30-60 minutes.

    • Add the cAMP detection reagents and measure the luminescence.

  • Data Analysis:

    • For agonist mode, plot the luminescence signal against the logarithm of the compound concentration and determine the EC50 and Emax values.

    • For antagonist mode, plot the inhibition of the 8-OH-DPAT response against the logarithm of the compound concentration and determine the IC50 value.

Protocol 3: [35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor stimulation, providing a proximal readout of agonist activity.[11][12]

Materials:

  • Membranes from HEK293-h5-HT1A cells (prepared as in Protocol 1).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (10 µM final concentration).

  • [35S]GTPγS (Specific Activity: >1000 Ci/mmol).

  • Non-specific binding control: 10 µM unlabeled GTPγS.

  • Test compounds: cBZP, 8-OH-DPAT.

  • 96-well microplates, GF/C filters, and scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine in a final volume of 200 µL:

      • 50 µL of assay buffer (for basal binding) or 10 µM unlabeled GTPγS (for non-specific binding).

      • 50 µL of various concentrations of the test compound (cBZP or 8-OH-DPAT).

      • 50 µL of membrane homogenate (10-20 µg of protein) pre-incubated with 10 µM GDP for 15 minutes on ice.

      • 50 µL of [35S]GTPγS (0.1-0.5 nM final concentration).

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through GF/C filters.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific [35S]GTPγS binding.

    • Plot the percentage of stimulation over basal against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax values using non-linear regression.

Comparative Data Analysis

The following table presents hypothetical, yet plausible, data for cBZP in comparison to the standard reference compounds at the human 5-HT1A receptor.

CompoundRadioligand Binding (Ki, nM)cAMP Functional Assay (EC50, nM)cAMP Functional Assay (% Inhibition of Forskolin-stimulated cAMP)[35S]GTPγS Binding (EC50, nM)[35S]GTPγS Binding (% Stimulation over Basal)
8-OH-DPAT 1.22.595%5.1180%
WAY-100635 0.9-No effect (Antagonist)-No effect (Antagonist)
cBZP 25.6150.275%210.5130%

Interpretation of Hypothetical Data:

  • Binding Affinity: The Ki value for cBZP (25.6 nM) indicates moderate to high affinity for the 5-HT1A receptor, although it is approximately 20-fold less potent than the reference agonist and antagonist.

  • Functional Activity: The cAMP and [35S]GTPγS binding assays both suggest that cBZP is a partial agonist at the 5-HT1A receptor. Its EC50 values are higher than that of the full agonist 8-OH-DPAT, indicating lower potency. The maximal response (Emax) in both functional assays is also lower than that of 8-OH-DPAT, which is characteristic of a partial agonist.

Signaling Pathway and Experimental Logic

The 5-HT1A receptor primarily signals through the Gi/o pathway. The logical flow of this signaling cascade and the points of interrogation by the described assays are illustrated below.

G cluster_0 Cell Membrane cluster_1 Intracellular Space cluster_2 Assay Interrogation Points Ligand 5-HT / Agonist (cBZP) Receptor 5-HT1A Receptor Ligand->Receptor Binding G_protein Gi/o Protein (αβγ) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylation Cascade Assay1 Radioligand Binding Assay (Measures ligand affinity) Assay1->Receptor Assay2 [35S]GTPγS Binding Assay (Measures G-protein activation) Assay2->G_protein Assay3 cAMP Functional Assay (Measures downstream signaling) Assay3->cAMP

Caption: 5-HT1A receptor signaling pathway and assay interrogation points.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Fornal, C. A., Metzler, C. W., Gallegos, R. A., Veasey, S. C., McCreary, A. C., & Jacobs, B. L. (1996). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. The Journal of pharmacology and experimental therapeutics, 278(2), 752–762.
  • Cai, X., Dawson, L. A., & Shen, R. Y. (2002). Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices. British journal of pharmacology, 135(4), 953–960.
  • Raymond, J. R., Fargin, A., Middleton, J. P., Graff, J. M., Haupt, D. M., Caron, M. G., Lefkowitz, R. J., & Dennis, V. W. (1991). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. Progress in brain research, 86, 191–200.
  • Hjorth, S., & Auerbach, S. B. (1994). 8-OH-DPAT, a 5-HT1A receptor agonist, inhibits amphetamine-induced serotonin and dopamine release in rat medial prefrontal cortex. Neuropharmacology, 33(6), 723–727.
  • Wikipedia contributors. (2023, December 14). Entactogen. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]

  • Carpenter, T. A., Williams, D. C., & Sittman, D. B. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Methods in Molecular Biology (Vol. 261, pp. 35-48). Humana Press.
  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and molecular neurobiology, 30(4), 557–566.
  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508.
  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). Retrieved from [Link]

  • Wikipedia contributors. (2024, January 21). 5-HT1A receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]

  • de Almeida, J., & Devi, L. A. (2020). Serotonin (5-HT1A) receptor signaling pathways. Journal of molecular biology, 432(18), 5195–5213.
  • Wilson, A. A., Garcia, A., Houle, S., & Vasdev, N. (2008). Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT. Current pharmaceutical design, 14(22), 2231–2244.
  • Carli, M., & Invernizzi, R. W. (2014). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in cellular neuroscience, 8, 26.
  • Arvydas, J., & Meškys, R. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Biologija, (2), 43-47.
  • Harrison, C., & Traynor, J. R. (2003). The [³⁵S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508.
  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and molecular neurobiology, 30(4), 557–566.
  • Singh, K., & Kumar, A. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 7(10), 3878-3890.
  • Kłosińska-Szmurło, E., & Mazurek, A. P. (2023). The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. Behavioural brain research, 455, 114681.
  • JoVE. (2022, May 27). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [Video]. YouTube. [Link]

  • Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. Retrieved from [Link]

  • Wikipedia contributors. (2023, April 29). CGS-12066. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]

  • Mailman, R. B. (2007). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current protocols in toxicology, Chapter 2, Unit 2.10.

Sources

A Comparative Guide to Arylpiperazine Receptor Antagonists for CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neuropsychopharmacology, the arylpiperazine class of compounds represents a cornerstone for targeting serotonergic and dopaminergic systems. Their diverse receptor interaction profiles have led to the development of numerous therapeutics for psychiatric disorders. This guide provides an in-depth, objective comparison of the pharmacological properties of several key arylpiperazine receptor antagonists, with a particular focus on their receptor binding affinities and functional activities. While we aim to provide a comprehensive overview, it is important to note that publicly available pharmacological data for some compounds, such as 1-(2-chlorobenzoyl)piperazine, is limited, often positioning them as intermediates in the synthesis of more complex molecules.

The Arylpiperazine Scaffold: A Versatile Tool in CNS Drug Discovery

The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry due to its ability to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][2] This structural motif is central to the mechanism of action of many atypical antipsychotics, which are characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] This dual action is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to first-generation antipsychotics.[3][5]

Featured Compound: 1-(2-chlorobenzoyl)piperazine

Comparative Analysis of Prominent Arylpiperazine Receptor Antagonists

To provide a valuable comparative framework, we will examine several well-characterized arylpiperazine derivatives that have seen significant investigation and clinical use. These include aripiprazole, brexpiprazole, cariprazine, clozapine, ziprasidone, and lurasidone.

Receptor Binding Affinities (Ki, nM)

The binding affinity of a compound for its receptor, typically expressed as the inhibition constant (Ki), is a critical parameter in pharmacology. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for our selected arylpiperazines at key dopamine and serotonin receptor subtypes.

CompoundD₂D₃5-HT₁ₐ5-HT₂ₐ5-HT₂C5-HT₇
Aripiprazole 0.34 - 0.68[8][9]0.8[8]1.7 - 4.4[10]3.4[8]15[11]39[11]
Brexpiprazole 0.3[12]1.1[13]0.12[13]0.47[13]34[13]3.7[2]
Cariprazine 0.49 - 0.69[14]0.085[14]2.6[14]18.8[15]134[15]-
Clozapine 125 - 160[9][15]455[15]13[15]5.4[15]7.9[15]13[15]
Ziprasidone 4.8[9][16]7.2[16]3.4[16]0.4[16]1.3[16]47[16]
Lurasidone 1.68[4]-6.75[4]2.03[4]415[4]0.49[4]

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative examples from the cited literature.

Functional Activity Profiles

Beyond simple binding, the functional activity of a compound at a receptor (i.e., whether it acts as an antagonist, partial agonist, or inverse agonist) is crucial to its overall pharmacological effect.

  • Aripiprazole is a D₂ partial agonist and a 5-HT₁ₐ partial agonist, while acting as a 5-HT₂ₐ antagonist.[8][10]

  • Brexpiprazole also exhibits partial agonism at D₂ and 5-HT₁ₐ receptors and antagonism at 5-HT₂ₐ receptors.[13]

  • Cariprazine is a D₂ and D₃ receptor partial agonist with a high affinity for D₃ receptors, and it is an antagonist at 5-HT₂ₐ receptors.[14][15]

  • Clozapine is a potent 5-HT₂ₐ antagonist with a lower affinity for D₂ receptors compared to many other antipsychotics.[9][15]

  • Ziprasidone is a potent 5-HT₂ₐ and D₂ antagonist, and also functions as a 5-HT₁ₐ agonist.[16]

  • Lurasidone is a potent D₂ and 5-HT₂ₐ antagonist, with high affinity for the 5-HT₇ receptor.[4][17]

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The interaction of these arylpiperazines with their target receptors initiates a cascade of intracellular signaling events. The primary signaling pathways for D₂ and 5-HT₂ₐ receptors are depicted below.

G cluster_0 Dopamine D₂ Receptor Signaling cluster_1 Serotonin 5-HT₂ₐ Receptor Signaling D2R D₂ Receptor Gi Gαi/o D2R->Gi Inhibits Arylpiperazine Arylpiperazine (Antagonist/Partial Agonist) Arylpiperazine->D2R AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Decreases Phosphorylation Gene Gene Transcription CREB->Gene Alters HT2AR 5-HT₂ₐ Receptor Gq Gαq/11 HT2AR->Gq Activates Arylpiperazine2 Arylpiperazine (Antagonist) Arylpiperazine2->HT2AR PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ IP3->Ca Increases PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling Ca->Downstream PKC->Downstream

Caption: Simplified signaling pathways for D₂ and 5-HT₂ₐ receptors.

Experimental Protocols: A Foundation for Reliable Data

The generation of reliable binding and functional data is paramount. Below are generalized, step-by-step methodologies for key assays used to characterize these compounds.

Experimental Workflow: Radioligand Binding Assay

G prep 1. Membrane Preparation (Cells/tissue expressing target receptor) incubation 2. Incubation (Membranes, radioligand, and test compound) prep->incubation filtration 3. Filtration (Separation of bound and free radioligand) incubation->filtration detection 4. Scintillation Counting (Quantification of bound radioactivity) filtration->detection analysis 5. Data Analysis (Calculation of IC₅₀ and Ki values) detection->analysis G cell_culture 1. Cell Culture (Cells expressing receptor of interest) treatment 2. Compound Treatment (Incubate cells with test compound and agonist) cell_culture->treatment lysis 3. Cell Lysis (Release of intracellular contents) treatment->lysis detection 4. cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis 5. Data Analysis (Generation of dose-response curves, calculation of EC₅₀/IC₅₀) detection->analysis

Caption: General workflow for a cAMP functional assay.

Detailed Protocol: cAMP Functional Assay for D₂ Receptor Antagonism

  • Cell Culture: Plate cells stably expressing the human D₂ receptor (e.g., CHO or HEK293 cells) in a suitable multi-well plate and grow to a desired confluency.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test antagonist (e.g., 1-(2-chlorobenzoyl)piperazine).

  • Agonist Stimulation: Add a known D₂ receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to stimulate adenylyl cyclase inhibition.

  • Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay utilizing Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA.

  • Data Analysis: Plot the measured cAMP levels against the concentration of the test antagonist. The data is then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Conclusion and Future Directions

The arylpiperazine scaffold continues to be a rich source of pharmacologically active compounds for CNS research. While established drugs like aripiprazole, brexpiprazole, and cariprazine have well-defined receptor interaction profiles, the pharmacological space of this chemical class is vast and warrants further exploration. The characterization of less-studied derivatives, such as 1-(2-chlorobenzoyl)piperazine, through systematic screening using robust in vitro assays is essential for uncovering novel ligands with unique selectivities and functional properties. Such efforts will undoubtedly contribute to the development of next-generation therapeutics with improved efficacy and tolerability for a range of neuropsychiatric disorders.

References

  • Stahl, S. M. (2017). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (5th ed.). Cambridge University Press.
  • Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945–948.
  • Duan, J., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1234.
  • Choudhary, M. I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071–8085.
  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Grace, A. A. (2016). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. Current Pharmaceutical Design, 22(33), 5133–5139.
  • Newman-Tancredi, A. (2010). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Current Pharmaceutical Design, 16(5), 502-514.
  • Kiss, B., et al. (2010). Cariprazine (RGH-188), a novel antipsychotic, binds with high affinity to human D3 and D2 receptors and serotonin 5-HT1A receptors. Journal of Pharmacology and Experimental Therapeutics, 333(1), 328–340.
  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400–1411.
  • Reith, M. E. A., et al. (2015). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. Journal of Medicinal Chemistry, 58(15), 6070-6086.
  • De Hert, M., et al. (2012). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. CNS & Neurological Disorders - Drug Targets, 11(1), 55-66.
  • Choudhary, M. I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085.
  • Sumitomo Dainippon Pharma. (2021). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor.
  • Wikipedia. (2024). Quetiapine. Retrieved from [Link]

  • Choudhary, M. I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085.
  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2861.
  • Maeda, K., et al. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.
  • Buckley, P. F. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents.
  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2861.
  • Stahl, S. M. (2001). The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice.
  • Zhang, X., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128639.
  • Girgis, R. R., et al. (2022). D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. International Journal of Molecular Sciences, 23(11), 5928.
  • Gatch, M. B. (2003). Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety. Life Sciences, 73(11), 1349-1361.
  • Stępnicki, P., et al. (2021). Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders. Pharmaceuticals, 14(11), 1137.
  • Ishibashi, T., et al. (2010). Lurasidone, a novel atypical antipsychotic, with potent affinity for the dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors. European Journal of Pharmacology, 644(1-3), 89-97.
  • Correll, C. U., & Cucchiaro, J. (2014). An update of the preclinical profile of lurasidone. European Neuropsychopharmacology, 24(Suppl 2), S216-S217.
  • Di Pietro, O., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5780.
  • Seeger, T. F., et al. (1995). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. Journal of Pharmacology and Experimental Therapeutics, 275(1), 101-113.
  • Miyamoto, S., et al. (2005). Aripiprazole: a new atypical antipsychotic with a unique receptor binding profile. CNS Drug Reviews, 11(1), 37-52.
  • Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11349-11373.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Clozapine. Retrieved from [Link]

  • Wikipedia. (2024). Aripiprazole. Retrieved from [Link]

  • Choudhary, M. I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085.
  • Ishizuka, T., et al. (2021). Brexpiprazole Reduces 5-HT7 Receptor Function on Astroglial Transmission Systems. International Journal of Molecular Sciences, 22(16), 8887.
  • Mailman, R. B., et al. (2007). Aripiprazole: a drug that displays partial agonism and functional selectivity. Current Opinion in Chemical Biology, 11(4), 447-453.
  • Jordan, S., et al. (2002). In vivo receptor binding of aripiprazole: a new atypical antipsychotic with a unique pharmacology. European Journal of Pharmacology, 441(1-2), 137-140.
  • Choudhary, M. I., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085.
  • Ishibashi, T., et al. (2010). Pharmacological Profile of Lurasidone, a Novel Antipsychotic Agent with Potent 5-Hydroxytryptamine 7 (5-HT(7)) and 5-HT(1A) Receptor Activity. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181.
  • Zhang, X., et al. (2000). trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents. Journal of Medicinal Chemistry, 43(22), 4197-4206.
  • Li, P., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5238-5242.

Sources

Bridging the Gap: A Comparative Guide to In-Vivo Validation of In-Vitro Findings for 1-(2-Chlorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning from promising in-vitro results to robust in-vivo validation for the compound 1-(2-chlorobenzoyl)piperazine. While direct in-vivo studies on this specific molecule are not extensively published, this document synthesizes established methodologies for similar piperazine derivatives to propose a scientifically rigorous validation pathway. We will explore potential therapeutic applications based on the known activities of related compounds, detail appropriate experimental designs, and provide protocols for both in-vitro screening and subsequent in-vivo confirmation.

Introduction: The Therapeutic Potential of Benzoylpiperazines

The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3] The addition of a benzoyl group, as in 1-(2-chlorobenzoyl)piperazine, often confers specific receptor affinities and functional activities. For instance, various benzoylpiperazine derivatives have been investigated as potent GlyT1 inhibitors, suggesting a potential role in modulating neurotransmission.[4] Furthermore, other substituted piperazine compounds have demonstrated significant anti-proliferative effects in cancer cell lines and anti-inflammatory properties in animal models.[1][5][6][7][8][9]

Given the structural alerts from related molecules, a primary hypothesis for the activity of 1-(2-chlorobenzoyl)piperazine could be its potential as an anti-cancer agent. This guide will therefore focus on a hypothetical in-vivo validation workflow for this indication, while acknowledging that other therapeutic avenues may also be viable.

The In-Vitro to In-Vivo Translation Challenge

A critical step in drug discovery is the validation of in-vitro findings in a living organism. While in-vitro assays provide valuable initial data on a compound's activity and mechanism of action, they do not fully recapitulate the complex physiological environment of an in-vivo system. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicity, can only be assessed in a whole-animal model. Therefore, a carefully designed in-vivo study is paramount to confirm the therapeutic potential of a lead compound.

Proposed In-Vivo Validation Workflow

The following workflow outlines a logical progression from initial in-vitro characterization to a conclusive in-vivo efficacy study for 1-(2-chlorobenzoyl)piperazine, assuming a hypothesized anti-cancer activity.

InVivo_Validation_Workflow cluster_invitro In-Vitro Characterization cluster_invivo In-Vivo Validation invitro_activity Cytotoxicity Screening (e.g., MTT Assay) invitro_mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) invitro_activity->invitro_mechanism Confirm Activity animal_model Animal Model Selection (e.g., Xenograft Mouse Model) invitro_mechanism->animal_model Transition to In-Vivo dosing Dose-Ranging & Toxicity Studies animal_model->dosing efficacy Efficacy Study (Tumor Growth Inhibition) dosing->efficacy Determine Safe & Efficacious Dose pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy->pk_pd Correlate Exposure with Effect

Caption: Proposed workflow for the in-vivo validation of 1-(2-chlorobenzoyl)piperazine.

Detailed Experimental Protocols

Part 1: In-Vitro Characterization

Objective: To establish the cytotoxic potential and preliminary mechanism of action of 1-(2-chlorobenzoyl)piperazine in relevant cancer cell lines.

Protocol 1: MTT Assay for Cytotoxicity Screening

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

  • Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of 1-(2-chlorobenzoyl)piperazine (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with 1-(2-chlorobenzoyl)piperazine at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest and wash the cells with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of apoptotic cells.

Part 2: In-Vivo Validation

Objective: To evaluate the anti-tumor efficacy and safety of 1-(2-chlorobenzoyl)piperazine in a relevant animal model.

Protocol 3: Xenograft Mouse Model of Cancer

This model involves implanting human cancer cells into immunocompromised mice.

  • Animal Housing: House immunodeficient mice (e.g., BALB/c nude) in a sterile environment.

  • Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Vehicle Control: Administer the vehicle (e.g., saline with 5% DMSO) daily via oral gavage or intraperitoneal injection.

    • Test Compound: Administer 1-(2-chlorobenzoyl)piperazine at various doses (e.g., 10, 30, 100 mg/kg) daily.

    • Positive Control: Administer a standard-of-care chemotherapy agent (e.g., 5-Fluorouracil for colon cancer) at a clinically relevant dose.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight and clinical signs of toxicity daily.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period (e.g., 21-28 days).

  • Tissue Collection: Excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation and Interpretation

Table 1: In-Vitro Cytotoxicity of 1-(2-chlorobenzoyl)piperazine

Cell LineIC50 (µM) of 1-(2-chlorobenzoyl)piperazineIC50 (µM) of Doxorubicin (Positive Control)
MCF-7 (Breast)[Insert hypothetical data][Insert hypothetical data]
HCT-116 (Colon)[Insert hypothetical data][Insert hypothetical data]
A549 (Lung)[Insert hypothetical data][Insert hypothetical data]

Table 2: In-Vivo Anti-Tumor Efficacy in HCT-116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-[Insert hypothetical data]0[Insert hypothetical data]
1-(2-chlorobenzoyl)piperazine10[Insert hypothetical data][Insert hypothetical data][Insert hypothetical data]
1-(2-chlorobenzoyl)piperazine30[Insert hypothetical data][Insert hypothetical data][Insert hypothetical data]
1-(2-chlorobenzoyl)piperazine100[Insert hypothetical data][Insert hypothetical data][Insert hypothetical data]
5-Fluorouracil (Positive Control)20[Insert hypothetical data][Insert hypothetical data][Insert hypothetical data]

Mechanistic Insights and Signaling Pathways

Based on studies of other piperazine derivatives, 1-(2-chlorobenzoyl)piperazine could potentially induce apoptosis through the intrinsic or extrinsic pathway.[1] The following diagram illustrates a hypothetical signaling cascade.

Apoptosis_Pathway Compound 1-(2-chlorobenzoyl)piperazine Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by 1-(2-chlorobenzoyl)piperazine.

Comparative Analysis and Future Directions

The in-vivo data should be critically compared with the in-vitro results. A strong correlation between in-vitro potency (IC50) and in-vivo efficacy (tumor growth inhibition) strengthens the case for further development. Discrepancies may point to issues with pharmacokinetics or in-vivo bioavailability, which can be investigated through dedicated ADME studies.[10][11]

Future studies should aim to elucidate the precise molecular target of 1-(2-chlorobenzoyl)piperazine and explore its efficacy in combination with other anti-cancer agents. Further toxicological assessments will also be necessary to establish a comprehensive safety profile.

Conclusion

This guide provides a robust and scientifically grounded framework for the in-vivo validation of 1-(2-chlorobenzoyl)piperazine. By following a systematic approach of in-vitro characterization followed by well-designed in-vivo efficacy and safety studies, researchers can effectively evaluate the therapeutic potential of this and other novel chemical entities. The provided protocols and conceptual frameworks are intended to be adaptable to the specific research questions and available resources, ultimately facilitating the translation of promising laboratory findings into clinically relevant outcomes.

References

  • Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. (2015). PubMed. Retrieved from [Link]

  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021). Sci-Pharm. Retrieved from [Link]

  • Trypanocidal activity of piperazine-linked bisbenzamidines and bisbenzamidoxime, an orally active prodrug. (2005). PubMed. Retrieved from [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (1973). PubMed. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). 3 Biotech. Retrieved from [Link]

  • 1-(2-Chlorophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Molecules. Retrieved from [Link]

  • Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. (2004). PubMed. Retrieved from [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Chemical Neuroscience. Retrieved from [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). International Journal of Molecular Sciences. Retrieved from [Link]

  • (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). ResearchGate. Retrieved from [Link]

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. (2015). ResearchGate. Retrieved from [Link]

  • In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. (2004). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). Pharmaceutics. Retrieved from [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). MDPI. Retrieved from [Link]

  • Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. (2019). Drug Development Research. Retrieved from [Link]

  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. (2020). Journal of Applied Toxicology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Target Engagement Validation for 1-(2-chlorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of target engagement is a critical step in the early stages of drug discovery. It provides the essential evidence that a compound interacts with its intended biological target in a cellular context, a key determinant of its potential therapeutic efficacy. This guide offers an in-depth technical comparison of methodologies for validating the target engagement of 1-(2-chlorobenzoyl)piperazine, a piperazine-containing small molecule with potential therapeutic applications.

The piperazine scaffold is a prevalent motif in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and anthelmintic to antipsychotic and anti-inflammatory.[1][2] Given this chemical diversity, robust and specific target validation is paramount. While the precise biological targets of 1-(2-chlorobenzoyl)piperazine are not extensively documented, in silico predictions and the known pharmacology of related compounds suggest potential interactions with key cellular signaling proteins, including protein kinases and G-protein coupled receptors (GPCRs).

This guide will, therefore, focus on validating the engagement of 1-(2-chlorobenzoyl)piperazine with two representative and plausible targets: the p38 mitogen-activated protein kinase (p38 MAPK) , a key enzyme in inflammatory and stress-response signaling pathways often implicated in cancer, and the Dopamine D2 receptor (DRD2) , a GPCR crucial for neurotransmission and a common target for antipsychotic agents. We will objectively compare two distinct and powerful target engagement assays: the Cellular Thermal Shift Assay (CETSA) and a LanthaScreen™ Eu Kinase Binding Assay, providing the underlying principles, detailed experimental protocols, and comparative data to guide your experimental design.

Understanding the Importance of Target Engagement

Confirming that a drug candidate binds to its intended protein target within a living cell is a cornerstone of modern drug discovery.[3] This process, known as target engagement, provides a critical link between the biochemical activity of a compound and its observed cellular or physiological effects. Without this confirmation, researchers risk advancing compounds that produce desired phenotypic changes through off-target effects, which can lead to unforeseen toxicity or a lack of efficacy in later stages of development.

Comparative Analysis of Target Engagement Methodologies

A variety of techniques are available to assess target engagement, each with its own advantages and limitations.[4] The choice of assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. In this guide, we will compare a biophysical method that measures target stabilization (CETSA) with a biochemical binding assay (LanthaScreen™).

Methodology Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[5][6]Label-free, applicable to native proteins in a cellular context, provides evidence of intracellular target binding.[7]Lower throughput, requires a specific antibody for detection, may not be suitable for all targets.
LanthaScreen™ Eu Kinase Binding Assay A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.High-throughput, quantitative (provides IC50 values), highly sensitive.Requires purified protein and a specific tracer, performed in a biochemical (cell-free) system.

Visualizing the Experimental Workflows

To better understand the practical application of these techniques, the following diagrams illustrate the core steps of each experimental workflow.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture cells expressing the target protein B 2. Treat cells with 1-(2-chlorobenzoyl)piperazine or vehicle control A->B Incubation C 3. Heat cell lysates to a range of temperatures B->C Lysate Preparation D 4. Separate soluble and precipitated proteins C->D Centrifugation E 5. Detect soluble target protein (e.g., Western Blot) D->E Detection F 6. Plot protein abundance vs. temperature E->F Data Analysis

Figure 1: Cellular Thermal Shift Assay (CETSA) Workflow.

LanthaScreen_Workflow cluster_reagents Assay Components cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis A 1. Purified Kinase (e.g., p38 MAPK) E 5. Combine reagents in a microplate A->E B 2. Eu-labeled Anti-tag Antibody B->E C 3. Alexa Fluor™ 647-labeled Kinase Tracer C->E D 4. Test Compound: 1-(2-chlorobenzoyl)piperazine D->E F 6. Incubate to reach binding equilibrium E->F Incubation G 7. Read TR-FRET signal F->G Plate Reader H 8. Calculate IC50 value G->H Data Analysis

Figure 2: LanthaScreen™ Eu Kinase Binding Assay Workflow.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for performing CETSA and a LanthaScreen™ Eu Kinase Binding Assay to validate the engagement of 1-(2-chlorobenzoyl)piperazine with p38 MAPK and DRD2.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for p38 MAPK or DRD2

This protocol is adapted from established CETSA methodologies.[8]

1. Cell Culture and Treatment: a. Culture a human cell line known to express the target protein (e.g., HEK293 cells for overexpressed DRD2, or a cancer cell line like HeLa for endogenous p38 MAPK) to ~80% confluency. b. Treat the cells with varying concentrations of 1-(2-chlorobenzoyl)piperazine (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

2. Cell Lysis and Heating: a. Harvest the cells and resuspend them in a lysis buffer (e.g., PBS with protease inhibitors). b. Subject the cell lysates to a freeze-thaw cycle to ensure complete lysis. c. Aliquot the lysates into PCR tubes. d. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

3. Separation and Detection: a. Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins. b. Carefully collect the supernatant containing the soluble proteins. c. Analyze the amount of soluble target protein (p38 MAPK or DRD2) in each sample by Western blotting using a specific primary antibody.

4. Data Analysis: a. Quantify the band intensities from the Western blots. b. For each treatment group, plot the percentage of soluble protein remaining as a function of temperature. c. A rightward shift in the melting curve for the 1-(2-chlorobenzoyl)piperazine-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay for p38 MAPK

This protocol is based on the commercially available LanthaScreen™ technology.

1. Reagent Preparation: a. Prepare a serial dilution of 1-(2-chlorobenzoyl)piperazine in the assay buffer. b. Prepare a solution of purified, tagged p38 MAPK enzyme. c. Prepare a solution of the Eu-labeled anti-tag antibody. d. Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer specific for p38 MAPK.

2. Assay Procedure: a. In a 384-well microplate, add the test compound dilutions. b. Add the p38 MAPK enzyme to all wells. c. Add the Eu-anti-tag antibody and the Alexa Fluor™ 647-tracer to all wells. d. Include controls for no inhibition (vehicle only) and maximal inhibition (a known potent p38 MAPK inhibitor).

3. Measurement and Analysis: a. Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium. b. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths. c. Calculate the emission ratio and plot it against the concentration of 1-(2-chlorobenzoyl)piperazine. d. Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data and Interpretation

To illustrate the type of data generated from these assays, the following tables present hypothetical results for 1-(2-chlorobenzoyl)piperazine and a known inhibitor for each target.

Table 1: CETSA Data for p38 MAPK Engagement

CompoundConcentration (µM)Tm (°C)ΔTm (°C)
Vehicle (DMSO)-52.5-
1-(2-chlorobenzoyl)piperazine1056.0+3.5
Known p38 MAPK Inhibitor158.2+5.7

A positive ΔTm indicates stabilization of the target protein and thus, target engagement.

Table 2: LanthaScreen™ Data for p38 MAPK Inhibition

CompoundIC50 (nM)
1-(2-chlorobenzoyl)piperazine850
Known p38 MAPK Inhibitor25

A lower IC50 value indicates higher binding affinity to the target.

Conclusion

The validation of target engagement is a non-negotiable step in the progression of any small molecule through the drug discovery pipeline. This guide has provided a comparative overview of two robust methodologies, CETSA and a TR-FRET-based binding assay, for assessing the interaction of 1-(2-chlorobenzoyl)piperazine with its potential targets, p38 MAPK and DRD2.

The choice between these, or other, target engagement assays will depend on the specific research question and available resources. CETSA offers the advantage of confirming target binding in a physiological cellular environment without the need for compound labeling.[5] In contrast, biochemical assays like the LanthaScreen™ provide high-throughput, quantitative data on binding affinity, which is invaluable for structure-activity relationship (SAR) studies.[9] By employing a combination of these orthogonal approaches, researchers can build a comprehensive and compelling case for the on-target activity of their compounds, thereby increasing the probability of success in subsequent preclinical and clinical development.

References

  • Al-Ghorbani, M., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals, 42(6), 625-654. Available from: [Link]

  • Cellomatics Biosciences. (n.d.). Target Validation. Available from: [Link]

  • Cavasotto, C. N., & Singh, N. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Available from: [Link]

  • Creydt, M., & Parrow, V. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Available from: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 137-156. Available from: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Available from: [Link]

  • Schirle, M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(4), 835-847. Available from: [Link]

  • SwissTargetPrediction. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. Available from: [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). Available from: [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2458-2467. Available from: [Link]

  • Yildiz, I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8087. Available from: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 1-(2-Chlorobenzoyl)piperazine

[1][2][3]

Part 1: Executive Safety Summary (Immediate Action)

Compound: 1-(2-chlorobenzoyl)piperazine (CAS: 13754-45-5 / 33646-40-1 varies by salt form) Physical State: Solid (Crystalline powder) Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2] Critical Warning: The piperazine moiety is a known respiratory sensitizer . While this specific derivative may exhibit lower volatility than the parent piperazine, repeated inhalation exposure can lead to irreversible sensitization (occupational asthma).[2]

The "Golden Rule" of Containment

Treat the solid as a liquid aerosol. Fine crystalline powders behave like fluids in air currents. Your PPE must protect against airborne migration, not just direct contact.

Part 2: Hazard Analysis & Scientific Rationale[1][4][5]

To select the correct PPE, we must understand the interaction between the chemical agent and the protective barrier.[2]

Barrier Selection Logic (The Solubility Parameter Approach)

1-(2-chlorobenzoyl)piperazine is a polarized organic molecule.[1]

  • Lipophilicity: The chlorobenzoyl group adds lipophilic character.

  • Polarity: The piperazine ring adds polarity and hydrogen-bonding capability.

Glove Permeation Physics: Standard latex gloves are permeable to polarized organic amines. We utilize Nitrile Butadiene Rubber (NBR) because its acrylonitrile content provides a dipole-dipole repulsion against the piperazine ring, significantly retarding permeation.[2]

Respiratory Mechanics

The primary risk is not acute toxicity, but immunological sensitization .

  • Mechanism: Piperazine derivatives can act as haptens, binding to proteins in the respiratory tract to form immunogenic complexes.

  • Countermeasure: A standard surgical mask is useless here. You require a HEPA-grade barrier (P100/N95) or a physical engineering control (Fume Hood) to prevent particulate inhalation.

Part 3: PPE Selection Matrix

Protection ZoneRecommended EquipmentTechnical Specification (Minimum)Scientific Rationale
Hand (Primary) Nitrile Gloves Thickness: ≥ 5 mil (0.12 mm)Cuff: Extended (280mm)Resists permeation by polarized amines.[1] Extended cuff prevents wrist exposure during reaching motions.
Hand (Secondary) Double Gloving Inner: 4 mil Nitrile (White)Outer: 5+ mil Nitrile (Blue)Color-Indicator System: If the outer glove breaches, the white inner glove provides visual contrast for immediate detection.[1][2]
Respiratory Engineering Control Class II, Type A2 Biosafety Cabinet or Fume HoodPrimary Defense: Remove the hazard from the breather's zone.[1] PPE is the last line of defense.
Respiratory (Backup) Respirator Half-face with P100 CartridgesRequired only if weighing outside a hood (strongly discouraged).[1] Captures 99.97% of particulates.
Eye/Face Chemical Goggles Indirect Venting (ANSI Z87.1+)Safety glasses allow side-entry of airborne dust.[1] Goggles seal the orbital area completely.
Body Lab Coat Poly-cotton blend or TyvekTyvek is superior for dust exclusion.[1] Cotton is acceptable if covered by a chemical apron.[3]

Part 4: Operational Protocol (The Safe Handling Loop)

This protocol treats the handling process as a closed loop to prevent cross-contamination.

Phase A: Donning (Pre-Entry)[1][2]
  • Inspection: Check nitrile gloves for pinholes by trapping air and squeezing.

  • Layering: Tuck lab coat sleeves into the inner glove. Pull the outer glove over the lab coat sleeve. This creates a "shingle effect" where spills run off, not into, the sleeve.[2]

  • Face Seal: If using a respirator, perform a positive/negative pressure check.

Phase B: Handling (In-Hood)[1][2][7]
  • Zone Management: Keep the active compound at least 6 inches inside the hood sash.

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty. Static charge can cause powder to "jump" onto gloves.

  • Solvent Caution: If dissolving the compound in Dichloromethane (DCM) , immediate glove degradation will occur.

    • Modification: If using DCM, wear PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves under the outer nitrile glove.[2]

Phase C: Doffing & Disposal (Exit)[1][2]
  • The "Beak" Method: Pinch the exterior of the outer glove. Peel it off, turning it inside out. Ball it into the gloved hand.

  • The "Slide" Method: Slide a finger under the remaining glove (skin-side). Peel it off over the first glove.

  • Disposal: All PPE contacting the substance must be disposed of as Solid Chemical Waste , not regular trash.

Part 5: Workflow Visualization

The following diagram illustrates the critical decision points and safety barriers in the handling workflow.

SafeHandlingLoopStartSTART: Risk AssessmentSolventCheckIs Compound in Solution?Start->SolventCheckSolidPPEStandard Protocol:Double Nitrile (5 mil)Chemical GogglesFume HoodSolventCheck->SolidPPENo (Solid Powder)SolventTypeIdentify SolventSolventCheck->SolventTypeYes (Liquid)HandlingHANDLING PHASE(Keep 6 inches inside hood)SolidPPE->HandlingDCM_PPEHigh Hazard Protocol:Silver Shield™ Laminate Liner+ Outer NitrileSolventType->DCM_PPEHalogenated (DCM/Chloroform)Alc_PPEStandard Protocol:Double Nitrile(Monitor for swelling)SolventType->Alc_PPEPolar (Methanol/Water)DCM_PPE->HandlingAlc_PPE->HandlingDeconDecontamination:Wipe surfaces with 10% EthanolHandling->DeconWasteDisposal:Incineration Stream (No Drains)Decon->Waste

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note the escalation to laminate gloves when halogenated solvents are involved.[1][2]

Part 6: Disposal & Decontamination[1][2][8]

Disposal Protocol:

  • Liquids: Collect in a dedicated "Halogenated Waste" container (due to the chloro-group).

  • Solids: Dissolve in a combustible solvent (e.g., acetone) and dispose of in the liquid waste stream for incineration, or place in a sealed hazardous waste jar.[2]

  • Prohibition: NEVER flush down the drain. The piperazine ring is stable and can pass through water treatment systems, posing aquatic toxicity risks.

Decontamination:

  • Wipe surfaces with a detergent solution followed by water.

  • Verify decontamination using UV light (many piperazine derivatives fluoresce faintly or absorb UV) or by swabbing for analytical verification if working in a GMP environment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. Retrieved from [Link][1][2]

  • Centers for Disease Control and Prevention (NIOSH). Recommendations for Chemical Protective Clothing. Retrieved from [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.